(9Z,11Z)-Octadecadienoyl-CoA
Description
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Properties
Molecular Formula |
C39H66N7O17P3S |
|---|---|
Molecular Weight |
1030.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,11Z)-octadeca-9,11-dienethioate |
InChI |
InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-12,26-28,32-34,38,49-50H,4-8,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9-,12-11-/t28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
AHZCZESKRQDJSS-ULPQMKJOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of (9Z,11Z)-Octadecadienoyl-CoA in Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,11Z)-Octadecadienoyl-CoA, the activated form of rumenic acid, the most abundant isomer of conjugated linoleic acid (CLA), is a pivotal intermediate in lipid metabolism. This technical guide provides a comprehensive overview of its biological functions, detailing its enzymatic activation, subsequent metabolic fate through β-oxidation, elongation, and desaturation pathways, and its role in the regulation of key lipid-metabolizing transcription factors. This document synthesizes current knowledge, presents available quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the associated metabolic and signaling pathways.
Introduction
This compound is the thioester derivative of (9Z,11Z)-octadecadienoic acid (rumenic acid), a naturally occurring conjugated linoleic acid (CLA) isomer found predominantly in dairy products and meat from ruminant animals. The conversion of free fatty acids to their acyl-CoA derivatives is a prerequisite for their participation in most metabolic pathways.[1] As the activated form, this compound is a substrate for a variety of enzymes and plays a significant role in cellular energy homeostasis and lipid biosynthesis. Understanding its precise biological functions is crucial for elucidating the mechanisms behind the physiological effects attributed to CLA, which range from anti-carcinogenic to anti-atherogenic properties.
Enzymatic Activation: The Gateway to Metabolism
The initial and rate-limiting step in the metabolism of (9Z,11Z)-octadecadienoic acid is its conversion to this compound. This activation is catalyzed by Acyl-CoA synthetase long-chain family members (ACSLs).
Key Enzyme: Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) has been implicated in the activation of both linoleic acid and conjugated linolenic acids, strongly suggesting its role in the activation of (9Z,11Z)-octadecadienoic acid.[2][3]
Reaction: (9Z,11Z)-octadecadienoic acid + ATP + CoA-SH → this compound + AMP + PPi
Table 1: Substrate Specificity of Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)
| Substrate | Relative Activity (%) |
|---|---|
| Oleic acid (18:1n-9) | 100 |
| Linoleic acid (18:2n-6) | ~90 |
| Palmitic acid (16:0) | ~80 |
| Stearic acid (18:0) | ~70 |
| Arachidonic acid (20:4n-6) | ~110 |
Note: This table presents generalized relative activities based on available literature for long-chain fatty acids. Specific kinetic studies with (9Z,11Z)-octadecadienoic acid are required for precise values.
Metabolic Fates of this compound
Once formed, this compound can enter several metabolic pathways:
β-Oxidation: Energy Production
This compound can be catabolized through mitochondrial and peroxisomal β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for ATP production. Studies in rats have shown that CLA isomers are oxidized more rapidly than linoleic acid.[4] The conjugated double bond system of this compound requires auxiliary enzymes for its complete degradation.
Key Auxiliary Enzyme: Δ³,Δ²-enoyl-CoA isomerase is essential for the metabolism of the double bond at an odd-numbered position. This enzyme catalyzes the isomerization of the cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for the core β-oxidation machinery.[5]
Elongation and Desaturation: Synthesis of Novel Fatty Acids
This compound can be elongated and desaturated by the ELOVL and FADS enzyme families, respectively, leading to the formation of longer-chain conjugated fatty acids. These metabolites may have unique biological activities.[3][6]
Key Enzymes:
-
Elongases (ELOVLs): Catalyze the addition of two-carbon units.
-
Desaturases (FADS): Introduce additional double bonds.
Table 2: Potential Elongation and Desaturation Products of this compound
| Precursor | Enzyme | Product |
|---|---|---|
| This compound | ELOVL | (11Z,13Z)-Eicosadienoyl-CoA |
| This compound | FADS (Δ6-desaturase) | (6Z,9Z,11Z)-Octadecatrienoyl-CoA |
| (11Z,13Z)-Eicosadienoyl-CoA | FADS (Δ5-desaturase) | (5Z,11Z,13Z)-Eicosatrienoyl-CoA |
Note: The precise substrate specificities and reaction rates of ELOVL and FADS enzymes with conjugated acyl-CoAs require further investigation.
Incorporation into Complex Lipids
This compound can serve as a substrate for the synthesis of various complex lipids, including triacylglycerols (TAGs) for energy storage and phospholipids (B1166683) for membrane structure.
Regulatory Functions in Lipid Metabolism
This compound and its metabolites can act as signaling molecules, influencing the activity of key transcription factors that regulate lipid metabolism.
Peroxisome Proliferator-Activated Receptors (PPARs)
Long-chain fatty acyl-CoAs are known to be high-affinity ligands for PPARα.[7][8] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and β-oxidation. While direct binding data for this compound to PPARα is limited, it is plausible that it acts as a ligand, contributing to the observed increase in fatty acid oxidation associated with CLA consumption.
Sterol Regulatory Element-Binding Proteins (SREBPs)
SREBP-1c is a master regulator of lipogenesis. Polyunsaturated fatty acids, including CLAs, have been shown to suppress the processing and activation of SREBP-1c, thereby downregulating the expression of lipogenic genes. The exact mechanism by which this compound influences SREBP-1c processing is an area of active research.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the metabolism of this compound.
Assay for Acyl-CoA Synthetase Activity
A common method to measure ACSL activity involves a radiometric assay using a radiolabeled fatty acid substrate.
Principle: The assay measures the conversion of radiolabeled (e.g., ¹⁴C or ³H) (9Z,11Z)-octadecadienoic acid to its CoA ester. The product is then separated from the unreacted fatty acid and quantified by scintillation counting.[1]
Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer containing ATP, CoA-SH, MgCl₂, and a known concentration of radiolabeled (9Z,11Z)-octadecadienoic acid.
-
Enzyme Source: Add cell lysate or purified ACSL enzyme to initiate the reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination and Extraction: Stop the reaction and extract the lipids.
-
Separation: Separate the this compound from the free fatty acid using thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantification: Scrape the corresponding spots from the TLC plate or elute from the solid-phase cartridge and quantify the radioactivity using a scintillation counter.
Measurement of β-Oxidation
The rate of β-oxidation can be determined by measuring the production of acetyl-CoA or the consumption of oxygen in isolated mitochondria.
Principle: Isolated mitochondria are supplied with this compound, and the rate of oxygen consumption is measured using a high-resolution respirometer. Alternatively, the production of radiolabeled acetyl-CoA from a radiolabeled substrate can be quantified.
Protocol Outline (Mitochondrial Respiration):
-
Isolate Mitochondria: Isolate mitochondria from cells or tissues by differential centrifugation.
-
Respirometry: Add a known amount of isolated mitochondria to a respiration buffer in the chamber of a respirometer.
-
Substrate Addition: Add this compound and L-carnitine (to facilitate transport into mitochondria).
-
Measure Oxygen Consumption: Monitor the rate of oxygen consumption, which is indicative of β-oxidation and electron transport chain activity.
Analysis of Elongation and Desaturation Products
The products of elongation and desaturation can be analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Protocol Outline (GC-MS):
-
Incubation: Incubate cells or microsomes with (9Z,11Z)-octadecadienoic acid.
-
Lipid Extraction: Extract total lipids from the cells or microsomes.
-
Transesterification: Convert the fatty acyl chains of the complex lipids to fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Separate and identify the FAMEs by GC-MS. The appearance of novel fatty acids with longer chain lengths or additional double bonds indicates elongation and desaturation.
Conclusion and Future Directions
This compound is a central metabolite in the biological processing of dietary rumenic acid. Its metabolism through β-oxidation, elongation, and desaturation pathways, coupled with its regulatory influence on key transcription factors, underscores its importance in lipid homeostasis. While the qualitative aspects of its function are becoming clearer, a significant gap remains in the quantitative understanding of these processes. Future research should focus on determining the specific kinetic parameters of the enzymes that metabolize this compound and quantifying the metabolic flux through its various pathways in different cell types and tissues. A deeper understanding of its direct interactions with nuclear receptors and other signaling molecules will be crucial for fully elucidating the health effects of conjugated linoleic acids and for the development of novel therapeutic strategies targeting lipid metabolism.
References
- 1. agilent.com [agilent.com]
- 2. Effect of dietary fats on linoleic acid metabolism. A radiolabel study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of conjugated isomers of linoleic acid (CLA) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of dietary conjugated linoleic acid (CLA) on metabolism of isotope-labeled oleic, linoleic, and CLA isomers in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Intermediates: A Technical Guide to the Discovery and Isolation of Conjugated Linoleic Acid (CLA) CoA Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acid isomers that have garnered significant scientific interest due to their diverse biological activities, including anti-carcinogenic, anti-atherogenic, and body composition-modulating properties. While the physiological effects of free fatty acid forms of CLA have been extensively studied, their metabolic activation into coenzyme A (CoA) thioesters is a critical and often overlooked step in their mechanism of action. These CLA-CoA esters are the proximal substrates for various metabolic and signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and analysis of CLA-CoA esters, offering detailed methodologies and insights for researchers in the field. Although direct discovery literature for CLA-CoA esters is sparse, their existence is inferred from the well-established metabolic pathways of fatty acids. Endogenously, CLAs can be formed from the metabolism of conjugated linolenic acids (CLnA) in intestinal cells, which are then available for conversion to their CoA esters to participate in cellular metabolism.[1]
Enzymatic Synthesis of CLA-CoA Esters
The activation of CLAs to their corresponding CoA esters is catalyzed by acyl-CoA synthetases (ACSs), enzymes that are crucial for fatty acid metabolism.[2] This enzymatic synthesis is the preferred method for producing biologically relevant CLA-CoA esters for experimental purposes.
Experimental Protocol: Enzymatic Synthesis of CLA-CoA
This protocol is adapted from general methods for the enzymatic synthesis of acyl-CoA esters.
Materials:
-
Conjugated linoleic acid (specific isomer or mixture)
-
Coenzyme A (CoA)
-
ATP (Adenosine triphosphate)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL6)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Potassium fluoride (B91410) (KF)
-
Triton X-100
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
2 mM DTT
-
10 mM ATP
-
1 mM CoA
-
100 µM CLA (dissolved in a small amount of ethanol (B145695) or DMSO)
-
0.02% Triton X-100
-
10 mM KF (to inhibit pyrophosphatases)
-
-
Enzyme Addition: Add a suitable amount of acyl-CoA synthetase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation at 95°C for 5 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the synthesized CLA-CoA ester for purification and analysis.
Quantitative Data:
While specific kinetic data for CLA with various acyl-CoA synthetases is not widely available, studies on human long-chain acyl-CoA synthetase 6 (ACSL6) have shown that it has a preference for octadecapolyenoic acids like linoleic acid.[3][4] The efficiency of CLA-CoA synthesis will depend on the specific ACSL isoform used.
| Parameter | Value/Range | Reference |
| Typical Reaction Time | 1 - 2 hours | General Protocols |
| Typical Reaction Temperature | 37°C | General Protocols |
| Expected Conversion | >90% (dependent on enzyme and substrate concentrations) | [2] |
Isolation and Purification of CLA-CoA Esters
Following enzymatic synthesis or for the extraction from biological samples, CLA-CoA esters must be purified to remove unreacted substrates, enzyme, and other contaminants. Solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) are the most common and effective methods.
Experimental Protocol: Solid-Phase Extraction (SPE)
Materials:
-
Oligonucleotide purification cartridge or a C18 SPE cartridge
-
Acetonitrile
-
2-Propanol
-
Potassium phosphate (B84403) buffer (pH 4.9)
Procedure:
-
Sample Loading: Load the supernatant from the synthesis reaction or the tissue/cell extract onto a pre-conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent to remove hydrophilic impurities.
-
Elution: Elute the CLA-CoA esters with a higher concentration of organic solvent, such as 2-propanol or acetonitrile.[5][6]
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried CLA-CoA ester in a suitable buffer for HPLC analysis or storage.
Experimental Protocol: HPLC Purification
Materials:
-
Reversed-phase C18 HPLC column
-
Mobile Phase A: 75 mM KH₂PO₄ (pH 4.9)
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid
-
UV detector
Procedure:
-
Injection: Inject the reconstituted sample from the SPE step onto the C18 column.
-
Gradient Elution: Use a binary gradient system to separate the CLA-CoA esters from other components. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic acyl-CoAs.
-
Detection: Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of coenzyme A.[6]
-
Fraction Collection: Collect the fractions corresponding to the CLA-CoA peak.
-
Quantification: Quantify the purified CLA-CoA ester using a standard curve of a known acyl-CoA ester or by determining the extinction coefficient.
Quantitative Data:
| Parameter | Value/Range | Reference |
| SPE Recovery | 70 - 80% | [6] |
| HPLC Detection Limit | 1 - 5 fmol | [7] |
Analytical Characterization
Confirmation of the identity and purity of the isolated CLA-CoA esters is crucial. Mass spectrometry is the definitive method for this purpose.
Mass Spectrometry Analysis
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the analysis of acyl-CoA esters.
Key Fragmentation Patterns:
Acyl-CoA esters exhibit a characteristic fragmentation pattern in MS/MS analysis. A common neutral loss of 507 m/z, corresponding to the 3'-phospho-ADP moiety, is a diagnostic feature.[8][9] The remaining fragment ion will have a mass corresponding to the acyl group attached to phosphopantetheine.
Role in Signaling Pathways: Activation of PPARs
Conjugated linoleic acids are potent ligands and activators of peroxisome proliferator-activated receptors (PPARs), particularly the PPARα isoform.[10][11][12] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism. While free CLA has been shown to bind directly to PPARα, it is plausible that the intracellular active form is the CLA-CoA ester. However, some studies suggest that long-chain acyl-CoA esters can also act as antagonists to PPARα activation by other ligands, highlighting the complexity of this signaling pathway.[3][13][14]
PPARα Activation Pathway
Caption: Proposed signaling pathway of CLA-CoA in PPARα activation.
Experimental Workflow for Studying CLA-CoA Effects
Caption: Experimental workflow for investigating the biological effects of CLA-CoA esters.
Conclusion
The study of conjugated linoleic acid CoA esters is a burgeoning field with significant implications for understanding the mechanisms behind the health benefits of CLA. While the direct discovery and isolation of these molecules from biological tissues have not been extensively documented, robust methods for their enzymatic synthesis, purification, and analysis are available. This technical guide provides researchers with the necessary protocols and conceptual framework to investigate the precise roles of CLA-CoA esters in cellular metabolism and signaling, particularly through the activation of PPARs. Further research into the substrate specificity of various acyl-CoA synthetases for different CLA isomers and the direct interaction of CLA-CoA esters with nuclear receptors will be pivotal in advancing this area of study and unlocking the full therapeutic potential of conjugated linoleic acids.
References
- 1. Uptake of conjugated linolenic acids and conversion to cis-9, trans-11-or trans-9, trans-11-conjugated linoleic acids in Caco-2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA esters antagonize the effects of ligands on peroxisome proliferator-activated receptor alpha conformation, DNA binding, and interaction with Co-factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid - Wikipedia [en.wikipedia.org]
- 7. Enzymatic Synthesis of Extremely Pure Triacylglycerols Enriched in Conjugated Linoleic Acids [mdpi.com]
- 8. Conjugated linoleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic effects of conjugated linoleic acid in humans: the Swedish experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors alpha and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of (9Z,11Z)-Octadecadienoyl-CoA in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,11Z)-Octadecadienoyl-CoA, the activated thioester of the cis-9, cis-11 isomer of conjugated linoleic acid (CLA), is positioned at a critical juncture of lipid metabolism and cellular signaling. While direct research on this specific acyl-CoA is limited, a comprehensive understanding of the biological activities of its parent fatty acid provides a strong foundation for elucidating its role. It is fundamentally understood that fatty acids require conversion to their acyl-CoA derivatives to exert their metabolic and signaling functions. This guide synthesizes the current knowledge on the cellular signaling cascades influenced by (9Z,11Z)-CLA, with the necessary inference that these actions are mediated through its CoA ester. The primary signaling axis identified involves the modulation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which govern a vast array of genes implicated in lipid homeostasis, inflammation, and cellular proliferation. This document provides an in-depth analysis of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.
Introduction: The Activation of Conjugated Linoleic Acid
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid. The (9Z,11Z)-CLA isomer, while less common than its trans-containing counterparts, is a component of dietary CLA mixtures and is subject to intracellular metabolism. The initial and rate-limiting step for the biological activity of fatty acids, including (9Z,11Z)-CLA, is their esterification to Coenzyme A (CoA), a reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). This activation is crucial as it renders the fatty acid metabolically active, enabling its participation in various cellular processes.
While the specific substrate preference of ACSL isoforms for the (9Z,11Z)-CLA isomer has not been extensively characterized, it is established that different ACSL isoforms exhibit distinct substrate specificities and subcellular localizations, suggesting a potential for channeling of specific acyl-CoAs towards particular metabolic or signaling fates.
Core Signaling Pathway: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
The most well-documented signaling pathway for CLA isomers involves their interaction with the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors. The primary isoforms involved are PPARα and PPARγ.
Upon activation by a ligand, such as a fatty acid or its derivative, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound as a PPAR Ligand
While direct binding studies with this compound are not available, studies on various CLA isomers have demonstrated their ability to act as high-affinity ligands for PPARα. The binding affinity of different CLA isomers to human PPARα has been quantified, with the (9Z,11E) isomer showing the highest affinity. It is highly probable that the CoA-esterified form is the active ligand within the nucleus.
Interestingly, some research suggests a nuanced role for acyl-CoAs in PPAR signaling. While fatty acyl-CoAs have been shown to bind directly to PPARα and PPARγ, they failed to induce the conformational changes necessary for the recruitment of the steroid receptor co-activator 1 (SRC-1). Furthermore, they were found to inhibit the agonist-induced recruitment of SRC-1, suggesting that fatty acyl-CoAs may act as modulators rather than simple agonists of PPARs.
The following diagram illustrates the proposed mechanism of PPARα activation by this compound.
Downstream Gene Regulation
Activation of PPARα by CLA isomers leads to the upregulation of genes involved in fatty acid catabolism. This includes enzymes essential for peroxisomal and mitochondrial β-oxidation, such as Acyl-CoA Oxidase (ACO), and cytochrome P450 enzymes like CYP4A1.
Quantitative Data Summary
The following table summarizes the available quantitative data on the interaction of CLA isomers with PPARα. It is important to note that these values are for the free fatty acid form, as data for the CoA-ester is not available.
| CLA Isomer | Target Receptor | Assay Type | Parameter | Value | Reference |
| (9Z,11E)-CLA | Human PPARα | Scintillation Proximity Assay | IC50 | 140 nM | |
| (10E,12Z)-CLA | Human PPARα | Scintillation Proximity Assay | IC50 | >140 nM | |
| (9E,11E)-CLA | Human PPARα | Scintillation Proximity Assay | IC50 | >140 nM |
Experimental Protocols
Scintillation Proximity Assay (SPA) for PPARα Ligand Binding
This protocol is adapted from studies investigating the binding of CLA isomers to PPARα.
Objective: To determine the binding affinity of this compound to the PPARα ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARα-LBD fused to Glutathione S-transferase (GST).
-
[3H]-labeled known PPARα agonist (e.g., GW7647).
-
This compound (or the free fatty acid as a proxy).
-
Glutathione-coated SPA beads.
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT).
-
Scintillation counter.
Procedure:
-
Bead-Receptor Coupling: Incubate the GST-PPARα-LBD fusion protein with glutathione-coated SPA beads to allow for binding.
-
Binding Reaction: In a microplate, combine the receptor-coated beads, [3H]-labeled agonist, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Detection: Measure the light emitted from the SPA beads using a scintillation counter. The amount of light is proportional to the amount of radioligand bound to the receptor.
-
Data Analysis: Plot the scintillation counts against the concentration of the test compound. Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the radioligand.
The workflow for a Scintillation Proximity Assay is depicted below.
(9Z,11Z)-Octadecadienoyl-CoA: A Potential Biomarker in Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a significant and growing global health challenge. The identification of early and specific biomarkers is crucial for improved diagnosis, patient stratification, and the development of targeted therapies. Among the myriad of endogenous molecules under investigation, fatty acyl-Coenzyme A (CoA) esters have emerged as critical intermediates and regulators of cellular metabolism. This technical guide focuses on a specific conjugated linoleic acid (CLA) derivative, (9Z,11Z)-Octadecadienoyl-CoA, and explores its potential as a biomarker for metabolic diseases.
Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid. The predominant isomer in nature is the cis-9, trans-11 (c9, t11) form, while synthetic preparations often contain a mixture of c9,t11 and trans-10, cis-12 (t10,c12) isomers.[1] These fatty acids are known to exert a variety of biological effects, including impacts on body fat accumulation, glucose metabolism, and lipid peroxidation.[2] Once inside the cell, CLAs are converted to their corresponding CoA esters to enter metabolic pathways. This compound is the activated form of the (9Z,11Z)-CLA isomer and is a central player in its downstream effects. While research has highlighted the metabolic consequences of CLA supplementation, the specific role and biomarker potential of individual CoA esters like this compound are still areas of active investigation. This guide provides a comprehensive overview of the current understanding, analytical methodologies, and future directions in this field.
Data Presentation: Quantitative Insights
The direct quantification of this compound in clinical samples from patients with metabolic diseases is not yet widely reported in the literature. However, studies on the parent conjugated linoleic acids provide valuable context for their potential role. The following tables summarize representative data on the effects of CLA supplementation on metabolic parameters.
Table 1: Effects of CLA Isomer Supplementation on Human Metabolic Parameters
| Parameter | CLA Isomer | Dosage | Duration | Study Population | Key Findings | Reference |
| Insulin (B600854) Sensitivity | trans-10,cis-12 | Not specified | Not specified | Humans | Significant impairment of peripheral insulin sensitivity | [2] |
| Blood Glucose | trans-10,cis-12 | Not specified | Not specified | Humans | Increased blood glucose concentrations | [2] |
| Serum Lipids | trans-10,cis-12 | Not specified | Not specified | Humans | Increased serum lipid concentrations | [2] |
| Lipid Peroxidation | Mixed Isomers | Not specified | Not specified | Humans | Markedly elevated lipid peroxidation | [2] |
| Body Fat | Mixed Isomers | Not specified | Not specified | Humans | Slight decrease in body fat, particularly abdominal fat | [2] |
Table 2: Comparative Analysis of Fatty Acyl-CoA Quantification Methods
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs. | May have lower recovery for very long-chain species; potential for ion suppression. | Not explicitly stated, but high MS intensities reported. | Not explicitly stated. | [3] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects; high recovery for a wide range of acyl-CoAs. | More time-consuming and can be more expensive. | Not explicitly stated. | Not explicitly stated. | [3] |
Experimental Protocols
The accurate quantification of this compound requires robust and sensitive analytical methods due to its low endogenous concentrations and potential for instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose.[3]
Protocol 1: Extraction of Fatty Acyl-CoAs from Tissues or Cultured Cells
This protocol is a general method for the extraction of a broad range of acyl-CoAs.[3]
Materials:
-
Frozen tissue powder or cell pellets
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)
-
Centrifuge capable of high speed (e.g., 14,000 x g) and 4°C
-
Nitrogen gas stream or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Sample Homogenization: Homogenize the frozen tissue powder or cell pellet in a sufficient volume of ice-cold extraction solvent to completely immerse the sample.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs
This protocol provides a general workflow for the chromatographic separation and mass spectrometric detection of fatty acyl-CoAs.[3]
Instrumentation:
-
Liquid chromatography system (e.g., UPLC or HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/data-dependent MS/MS for profiling.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and internal standards need to be determined empirically or from the literature.
Signaling Pathways and Experimental Workflows
The metabolic fate and signaling roles of this compound are intrinsically linked to the broader pathways of fatty acid metabolism.
Caption: Metabolic fate of this compound.
The experimental workflow for analyzing this compound as a biomarker involves several key steps, from sample collection to data analysis.
Caption: Workflow for biomarker discovery and validation.
Conclusion and Future Directions
This compound stands as a molecule of interest at the intersection of lipid metabolism and metabolic disease. While the broader class of conjugated linoleic acids has been studied for its metabolic effects, the specific role of this CoA ester as a biomarker is still in its nascent stages. The primary challenge lies in the lack of targeted studies that quantify its levels in large, well-characterized patient cohorts and correlate them with disease progression and severity.
Future research should focus on:
-
Developing and validating highly sensitive and specific LC-MS/MS assays for the absolute quantification of this compound in various biological matrices.
-
Conducting large-scale clinical studies to establish reference ranges in healthy populations and to determine its diagnostic and prognostic value in metabolic diseases.
-
Elucidating the specific signaling pathways modulated by this compound, particularly its interaction with nuclear receptors like PPARs and its influence on inflammatory and metabolic gene expression.
-
Investigating the enzymatic regulation of its synthesis and degradation to identify potential therapeutic targets.
By addressing these key areas, the scientific community can fully unravel the potential of this compound as a valuable biomarker and therapeutic target in the fight against metabolic diseases.
References
The Biosynthesis of Conjugated Linoleic Acid: A Technical Guide for Researchers
Abstract
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant attention for their potential health benefits, including anti-carcinogenic, anti-atherogenic, and immune-modulatory properties. The primary dietary sources of CLAs for humans are ruminant-derived food products. The unique composition of these products is a result of complex biochemical processes occurring in both the rumen microbiome and the animal's tissues. Furthermore, various bacterial species, many of which are utilized in the food industry or are commensal to the human gut, are capable of synthesizing specific CLA isomers. This technical guide provides an in-depth exploration of the core biosynthetic pathways of CLA in both ruminants and bacteria. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic reactions, quantitative data on isomer production, detailed experimental protocols for analysis, and visual representations of the key biological and experimental workflows.
Biosynthesis of Conjugated Linoleic Acid in Ruminants
The production of CLA in ruminants is a fascinating interplay between microbial activity in the rumen and endogenous enzymatic processes in the animal's tissues. This dual-pathway system leads to the accumulation of various CLA isomers, with cis-9, trans-11 CLA (rumenic acid) being the most predominant.
Rumen Biohydrogenation Pathway
The rumen is a complex anaerobic environment housing a diverse population of microorganisms, including bacteria, protozoa, and fungi. These microbes play a crucial role in the digestion of dietary lipids through a process called biohydrogenation. This process involves the conversion of unsaturated fatty acids from the diet, primarily linoleic acid (LA) and α-linolenic acid (LNA), into more saturated fatty acids. CLA is a key intermediate in this pathway.[1][2]
The biohydrogenation of linoleic acid to stearic acid is a multi-step process:
-
Isomerization: The initial and rate-limiting step is the isomerization of linoleic acid (cis-9, cis-12-octadecadienoic acid) to cis-9, trans-11 CLA. This reaction is catalyzed by the enzyme linoleate (B1235992) isomerase, which is produced by several species of rumen bacteria, most notably Butyrivibrio fibrisolvens.[3][4]
-
First Reduction: The newly formed cis-9, trans-11 CLA is then rapidly reduced to trans-11-octadecenoic acid, also known as vaccenic acid (VA).
-
Second Reduction: In the final step, vaccenic acid is hydrogenated to stearic acid (cis-18:0).
A portion of the intermediate products, cis-9, trans-11 CLA and vaccenic acid, escape the complete biohydrogenation process in the rumen and are absorbed into the bloodstream.[1]
Endogenous Synthesis in Ruminant Tissues
A significant portion of the CLA found in ruminant milk and tissues is not directly from the rumen but is synthesized endogenously.[5][6] The primary precursor for this synthesis is vaccenic acid that was absorbed from the rumen. In the mammary gland and adipose tissues, the enzyme Δ⁹-desaturase (stearoyl-CoA desaturase) introduces a cis double bond at the 9th carbon position of vaccenic acid, converting it to cis-9, trans-11 CLA.[5][7] It is estimated that this endogenous pathway accounts for a substantial amount of the rumenic acid present in milk fat.
Under certain dietary conditions, an alternative biohydrogenation pathway can become more prominent in the rumen, leading to the formation of trans-10, cis-12 CLA.[8] This isomer has been shown to have distinct biological effects, including the inhibition of milk fat synthesis.[6]
Diagram of Ruminant CLA Biosynthesis Pathway
Caption: Biosynthesis of CLA in ruminants, illustrating both rumen biohydrogenation and endogenous synthesis pathways.
Quantitative Data on CLA Isomers in Ruminant Products
The concentration of CLA isomers in ruminant-derived foods can vary significantly based on the animal's diet, breed, and other factors. The following table summarizes representative concentrations of the major CLA isomers in various dairy products.
| Product | Total CLA (mg/g of fat) | cis-9, trans-11 CLA (% of total CLA) | trans-10, cis-12 CLA (% of total CLA) | Reference |
| Milk | 4.00 - 7.22 | 59.89 - 79.21 | Typically minor | [6][9] |
| Butter | 7.22 | ~79 | Typically minor | [9] |
| Yogurt | 4.00 | ~60 | Typically minor | [9] |
| Cheese | 1.09 (mg/g product) | ~84 | Typically minor | [10] |
| Beef (intensive) | 4.45 | - | - | [9] |
| Lamb | 11.29 | - | - | [9] |
Biosynthesis of Conjugated Linoleic Acid in Bacteria
A diverse range of bacterial species, including those from the genera Lactobacillus, Bifidobacterium, and Propionibacterium, are capable of producing CLA from linoleic acid.[11][12][13] This has significant implications for the development of functional foods and probiotics. The enzymatic pathways for CLA synthesis can differ between bacterial species.
Bacterial Enzymatic Pathways
The conversion of linoleic acid to CLA in bacteria is primarily an isomerization reaction catalyzed by linoleate isomerase enzymes. However, the specific mechanisms and resulting isomer profiles can vary.
-
Lactobacillus species: Many strains of Lactobacillus, particularly Lactobacillus plantarum, are efficient producers of CLA.[3][5][12] The process is thought to involve a multi-enzyme system that can include hydration, dehydration, and isomerization steps, leading to the formation of various CLA isomers, including cis-9, trans-11 and trans-10, cis-12 CLA.[12]
-
Bifidobacterium species: Several species of Bifidobacterium, such as Bifidobacterium breve, have been shown to produce significant amounts of CLA, predominantly the cis-9, trans-11 isomer.[11][13][14][15] The conversion can be highly efficient, with some strains converting a large percentage of the available linoleic acid.
-
Propionibacterium species: Propionibacterium acnes is known to possess a well-characterized linoleate isomerase that produces trans-10, cis-12 CLA.
Diagram of Bacterial CLA Biosynthesis Pathways
Caption: Overview of CLA biosynthesis pathways in different bacterial genera.
Quantitative Data on Bacterial CLA Production
The efficiency of CLA production by bacteria is strain-dependent and influenced by culture conditions such as pH, temperature, and substrate concentration. The following tables summarize the CLA production by various strains of Lactobacillus plantarum and Bifidobacterium breve.
Table 2: CLA Production by Lactobacillus plantarum Strains
| Strain | Substrate (Linoleic Acid) | Culture Conditions | CLA Yield (µg/mL) | Major Isomers | Reference |
| L. plantarum AKU 1009a | 12% (wt/vol) | 108 h | 40,000 | cis-9, trans-11 (38%), trans-9, trans-11 (62%) | [5] |
| L. plantarum lp15 | 100 µg/mL | 48 h, 30°C | 26.1 | cis-9, trans-11 (>75%), trans-10, cis-12 | [1] |
| L. plantarum DSM 20179 | 1 mg/mL LA, 1 mg/mL Tween 80 | 24 h, 37°C | 95.25 | Not specified | [12] |
| L. plantarum ZS2058 | Not specified | Optimal: pH 6.5, 40°C | >50% conversion | cis-9, trans-11, trans-9, trans-11 | [12] |
Table 3: CLA Production by Bifidobacterium breve Strains
| Strain | Substrate (Linoleic Acid) | Culture Conditions | CLA Yield (% Conversion) | Major Isomers | Reference |
| B. breve WC 0421 | 0.5 g/L | 48 h | 88.1% | cis-9, trans-11 (68.8%), trans-9, trans-11 (25.1%) | [14] |
| B. breve WC 0423 | 0.5 g/L | 48 h | 87.6% | cis-9, trans-11, trans-9, trans-11 | [14] |
| B. breve JKL2022 | Not specified | 12-15 h incubation | High production | Not specified | [15] |
Experimental Protocols
The accurate quantification and characterization of CLA isomers require specific and validated analytical methods. This section provides an overview of key experimental protocols for the study of bacterial CLA production.
Experimental Workflow for Bacterial CLA Analysis
The general workflow for analyzing CLA production by bacteria involves several key steps, from bacterial cultivation to the final quantification of CLA isomers.
Diagram of Experimental Workflow for Bacterial CLA Analysis
References
- 1. Production of conjugated linoleic acids by Lactobacillus plantarum strains isolated from naturally fermented Chinese pickles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Bioconversion enhancement of conjugated linoleic acid by Lactobacillus plantarum using the culture media manipulation and numerical optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enzymatic Study of Linoleic and Alpha-Linolenic Acids Biohydrogenation by Chloramphenicol-Treated Mixed Rumen Bacterial Species [frontiersin.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Contents of conjugated linoleic acid isomers in ruminant-derived foods and estimation of their contribution to daily intake in Portugal | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Contents of conjugated linoleic acid isomers in ruminant-derived foods and estimation of their contribution to daily intake in Portugal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and analysis of conjugated linoleic acid isomers (CLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of conjugated linoleic acid and conjugated linolenic acid isomers by Bifidobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Food Science of Animal Resources [kosfaj.org]
- 14. Conjugated Linoleic Acid Production by Bifidobacteria: Screening, Kinetic, and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth-independent CLA production by Bifidobacterium breve JKL2022 and the potential transcriptional regulatory role of TetR in linoleic acid isomerase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
(9Z,11Z)-Octadecadienoyl-CoA: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,11Z)-Octadecadienoyl-CoA is a specific isomer of conjugated linoleoyl-coenzyme A, an activated form of conjugated linoleic acid (CLA). As with other fatty acyl-CoAs, it is a key intermediate in various metabolic pathways. A comprehensive understanding of its chemical properties and stability is crucial for researchers in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the inferred chemical properties, stability considerations, and relevant experimental protocols for this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related conjugated linoleic acid isomers and general principles of fatty acyl-CoA chemistry.
Inferred Chemical and Physical Properties
Table 1: Inferred Chemical and Physical Properties of this compound
| Property | Inferred Value/Characteristic | Basis for Inference |
| Molecular Formula | C39H64N7O17P3S | Based on the structure of Coenzyme A and octadecadienoic acid. |
| Molecular Weight | ~1029.98 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white or off-white solid | General appearance of similar long-chain acyl-CoAs. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol (B129727) and chloroform. | The large hydrocarbon tail imparts hydrophobicity, while the CoA moiety provides some water solubility. |
| Acidity (pKa) | The phosphate (B84403) groups of CoA have pKa values in the acidic range. | General knowledge of the structure of Coenzyme A. |
| UV Absorption | Expected to have a characteristic UV absorption profile due to the conjugated double bond system. | Conjugated dienes typically absorb UV light in the 230-240 nm range. |
Note: The values and characteristics in this table are estimations and should be confirmed by experimental analysis.
Stability Analysis
The stability of this compound is a critical consideration for its handling, storage, and experimental use. The molecule possesses two primary points of instability: the conjugated diene system in the fatty acyl chain and the thioester bond linking the fatty acid to coenzyme A.
Oxidative Stability
The conjugated double bonds in the (9Z,11Z) configuration are highly susceptible to oxidation. Studies on various isomers of conjugated linoleic acid have demonstrated their general instability in the presence of air and heat.[1][2][3] The cis,cis configuration of the double bonds in this compound is predicted to be particularly prone to oxidative degradation compared to trans isomers.[2] Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the biological activity of the molecule.
Thioester Bond Stability
The thioester bond is a high-energy bond, making it thermodynamically favorable for hydrolysis.[4] The rate of hydrolysis is influenced by pH and temperature.[5][6] Thioesters are more stable at neutral to slightly acidic pH and are susceptible to hydrolysis under alkaline conditions.[5][6] In biological systems, the hydrolysis of the thioester bond is catalyzed by a class of enzymes known as acyl-CoA thioesterases.[7]
Recommendations for Storage and Handling
To minimize degradation, this compound should be handled with care:
-
Storage: Store as a solid or in an inert solvent at low temperatures (-20°C or -80°C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH: Maintain solutions at a neutral or slightly acidic pH to minimize thioester hydrolysis.
-
Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or jasmine green tea catechins, may help to mitigate oxidation.[1][3]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of fatty acyl-CoAs involves the activation of the free fatty acid. While a specific protocol for the (9Z,11Z) isomer is not detailed in the literature, a common approach is the mixed anhydride (B1165640) method.
-
The free (9Z,11Z)-octadecadienoic acid is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form a mixed anhydride.
-
The mixed anhydride is then reacted with the free thiol of Coenzyme A to form the desired this compound.
-
Purification is typically achieved using chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).
Note: The synthesis of the precursor, (9Z,11Z)-octadecadienoic acid, can be achieved through the isomerization of linoleic acid.[8]
Analytical Methods for Isomer Separation and Quantification
The analysis of conjugated linoleoyl-CoA isomers requires high-resolution techniques due to the structural similarity between isomers. A combination of chromatographic methods is often necessary.[9][10][11]
-
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique is highly effective for separating fatty acid isomers based on the number, position, and geometry of their double bonds.[9][10]
-
Gas Chromatography (GC): After hydrolysis of the thioester bond and derivatization (e.g., to fatty acid methyl esters), GC with a highly polar capillary column can be used to separate and quantify the fatty acid isomers.[9][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the direct analysis of acyl-CoA species, providing both separation and structural information.
Protocol for Stability Assessment of this compound
This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol) at a known concentration.
-
Prepare incubation buffers at different pH values (e.g., pH 5, 7, and 9).
-
-
Incubation:
-
Add a known amount of the stock solution to each incubation buffer to achieve the desired final concentration.
-
For oxidative stability testing, incubate samples in the presence of air or an oxidizing agent at different temperatures (e.g., 4°C, 25°C, and 50°C).
-
For hydrolytic stability testing, incubate samples at different temperatures and pH values.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.
-
-
Sample Analysis:
-
Immediately quench the reaction in the collected aliquots (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate constant and half-life under each condition.
-
Biochemical Context and Signaling Pathways
Fatty acyl-CoAs are central molecules in lipid metabolism. They are the activated form of fatty acids, primed for various metabolic fates, including energy production via β-oxidation or storage as complex lipids.
References
- 1. Physico-chemical modifications of conjugated linoleic acid for ruminal protection and oxidative stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 5. researchgate.net [researchgate.net]
- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 9. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for analysis of conjugated linoleic acids and trans-18:1 isomers in dairy fats by using a combination of gas chromatography, silver-ion thin-layer chromatography/gas chromatography, and silver-ion liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of (9Z,11Z)-Octadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,11Z)-Octadecadienoyl-CoA is the activated form of the conjugated linoleic acid (CLA) isomer (9Z,11Z)-CLA, also known as rumenic acid. As a key metabolic intermediate, its accurate quantification in biological matrices is crucial for understanding the physiological and pathological roles of dietary CLAs. These roles include modulation of lipid metabolism, inflammation, and cell signaling pathways, making it a molecule of significant interest in nutrition, metabolic diseases, and drug development.
This document provides detailed application notes and experimental protocols for the analytical quantification of this compound in biological samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The direct quantification of intracellular this compound is challenging and not widely reported in the literature. Therefore, this section presents quantitative data for the precursor, (9Z,11Z)-CLA, and other relevant long-chain acyl-CoAs to provide a comparative context for researchers.
Table 1: Concentration of (9Z,11Z)-Conjugated Linoleic Acid in Human Plasma
| Population | Sample Type | (9Z,11Z)-CLA Concentration (% of total fatty acids) | Citation |
| Adult Men (Fasting) | Plasma | 0.46 ± 0.01 | [1] |
| Adult Women (Fasting) | Plasma | 0.54 ± 0.01 | [1] |
| Adult Men (Non-fasting) | Plasma | 0.28 ± 0.01 | [1] |
| Adult Women (Non-fasting) | Plasma | 0.38 ± 0.01 | [1] |
Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues and Cells
| Acyl-CoA Species | Tissue/Cell Type | Concentration (pmol/mg protein) | Analytical Method |
| Palmitoyl-CoA (C16:0) | Mouse Liver | ~10-50 | LC-MS/MS |
| Stearoyl-CoA (C18:0) | Mouse Liver | ~5-30 | LC-MS/MS |
| Oleoyl-CoA (C18:1) | Mouse Liver | ~15-60 | LC-MS/MS |
| Linoleoyl-CoA (C18:2) | Mouse Liver | ~5-25 | LC-MS/MS |
| Palmitoyl-CoA (C16:0) | HepG2 Cells | ~12 | LC-MS/MS |
| Stearoyl-CoA (C18:0) | HepG2 Cells | ~4 | LC-MS/MS |
Note: The concentrations of acyl-CoAs can vary significantly depending on the species, tissue, diet, and physiological state.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol describes the extraction of long-chain acyl-CoAs, including this compound, from cultured mammalian cells for subsequent LC-MS/MS analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 2-propanol/50 mM KH2PO4, pH 7.2 (1:1, v/v)
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled (e.g., ¹³C-labeled) this compound.
-
Petroleum ether
-
Saturated (NH4)2SO4 solution
-
Methanol
-
Chloroform
-
Nitrogen gas supply
-
LC-MS/MS grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold extraction solvent per 10 cm dish and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold extraction solvent.
-
-
Internal Standard Spiking: Add a known amount of the internal standard to the cell suspension.
-
Homogenization: Homogenize the cell suspension using a probe sonicator on ice.
-
Lipid Removal:
-
Add 2 mL of petroleum ether, vortex for 1 min, and centrifuge (1000 x g, 2 min) to separate the phases.
-
Discard the upper petroleum ether layer. Repeat this wash step twice.
-
-
Protein Precipitation and Acyl-CoA Extraction:
-
Add 25 µL of saturated (NH4)2SO4 to the lower aqueous phase.
-
Add 3 mL of a methanol:chloroform mixture (2:1, v/v). Vortex vigorously for 5 min.
-
Centrifuge at 2000 x g for 10 min at 4°C.
-
-
Sample Drying and Reconstitution:
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the hydrophobic acyl-CoAs, hold for a few minutes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the detection of acyl-CoAs.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound. The exact mass can be calculated based on its chemical formula (C39H66N7O17P3S).
-
Product Ions: Characteristic fragment ions are generated upon collision-induced dissociation (CID). For acyl-CoAs, a common neutral loss of the phosphopantetheine group is often observed.
-
-
Optimization: The declustering potential (DP), collision energy (CE), and other source parameters should be optimized for maximum sensitivity for each MRM transition.
Standard Curve Preparation:
-
A certified analytical standard of this compound is required. If not commercially available, it can be synthesized from (9Z,11Z)-CLA and Coenzyme A using an acyl-CoA synthetase enzyme.
-
Prepare a series of calibration standards by spiking known amounts of the standard and a fixed amount of the internal standard into a surrogate matrix (e.g., protein solution or cell lysate from a source known to have low endogenous levels of the analyte).
-
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Mandatory Visualizations
Concluding Remarks
The quantification of this compound presents analytical challenges due to its low endogenous concentrations and the need for specific and sensitive detection methods. The protocols outlined in this document provide a robust framework for researchers to develop and validate their own quantitative assays. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the measurements. Further research is needed to establish the physiological and pathological concentration ranges of this compound in various biological systems, which will be instrumental in elucidating its precise roles in health and disease.
References
Application Notes and Protocols for LC-MS/MS Detection of (9Z,11Z)-Octadecadienoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,11Z)-Octadecadienoyl-CoA is a conjugated linoleic acid (CLA) thioester derivative. CLAs are known to be involved in various metabolic processes, and their accurate quantification in tissues is crucial for understanding their physiological and pathological roles. This document provides a detailed protocol for the sensitive and specific detection of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established protocols for long-chain acyl-CoAs, adapted for the specific analysis of this CLA isomer.
Metabolic Pathway of Conjugated Linoleic Acid (CLA)
This compound is an intermediate in the metabolism of dietary conjugated linoleic acid. The pathway illustrates the conversion of linoleic acid to various CLA isomers and their subsequent activation to CoA thioesters, which can then enter beta-oxidation or be incorporated into complex lipids.
Caption: Metabolic context of this compound.
Experimental Protocol
This protocol is designed for the extraction and quantification of this compound from approximately 100 mg of frozen tissue.
Materials and Reagents
-
Solvents: Methanol (B129727), Acetonitrile (ACN), Isopropanol, Chloroform (all LC-MS grade)
-
Buffers: 100 mM Potassium Phosphate (KH2PO4) buffer (pH 4.9), 10 mM Ammonium (B1175870) Formate (B1220265)
-
Acids and Bases: Formic Acid, Ammonium Hydroxide
-
Internal Standard: Heptadecanoyl-CoA or other odd-chain acyl-CoA
-
Solid-Phase Extraction (SPE): Weak anion exchange SPE columns
-
Other: Saturated Ammonium Sulfate solution, Nitrogen gas for drying
Sample Preparation and Extraction
The following workflow outlines the key steps for extracting acyl-CoAs from tissue samples.
Caption: Workflow for tissue extraction of this compound.
Detailed Steps:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.
-
Add a known amount of internal standard (e.g., Heptadecanoyl-CoA).
-
Add 3 mL of a 2:1 methanol-chloroform solution.
-
Homogenize the tissue on ice using a power homogenizer. Perform two 30-second bursts.[1]
-
-
Centrifugation and Phase Separation:
-
Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant.
-
To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.[1]
-
Vortex for 10 seconds and centrifuge again at 1300 x g for 15 minutes at 4°C.[1]
-
Carefully collect the upper aqueous layer which contains the acyl-CoAs.[1]
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.[1]
-
Loading: Load the collected supernatant from the previous step onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[1]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide. Combine the eluted fractions.[1]
-
-
Drying and Reconstitution:
-
Dry the combined eluates under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide (pH ~10.5) |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% B. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40-50 °C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Parameters:
The analysis should be performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~120 °C |
| Desolvation Temperature | ~400 °C |
| Collision Gas | Argon |
MRM Transitions:
The molecular weight of this compound is approximately 1047.3 g/mol . In positive ion mode, the protonated molecule [M+H]+ will be observed. A characteristic fragmentation of acyl-CoAs is the neutral loss of the CoA moiety (507 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~1048.3 | ~541.3 | 30-40 (optimization recommended) |
| Heptadecanoyl-CoA (Internal Standard) | ~1046.3 | ~539.3 | 30-40 (optimization recommended) |
Note: The exact m/z values may vary slightly depending on the instrument calibration. It is highly recommended to optimize the collision energy for the specific instrument being used.
Quantitative Data Summary
The following table summarizes typical quantitative performance metrics for the analysis of long-chain acyl-CoAs in tissues using LC-MS/MS. These values can be used as a benchmark for method validation.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 2-10 nM | |
| Limit of Quantification (LOQ) | 4.2-16.9 nM | [2] |
| Recovery Rate | 70-114% (tissue and analyte dependent) | [3] |
| Inter-run Precision (%RSD) | 2.6-12.2% | [1] |
| Intra-run Precision (%RSD) | 1.2-4.4% | [1] |
| Accuracy | 85-120% |
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound in tissue samples. The described methodology, from sample preparation to LC-MS/MS analysis, is robust and sensitive, making it suitable for a wide range of research and development applications. Adherence to the outlined procedures and proper method validation will ensure high-quality, reproducible data for advancing our understanding of CLA metabolism.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cellular Uptake and Trafficking of (9Z,11Z)-Octadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake and trafficking of (9Z,11Z)-Octadecadienoyl-CoA, the activated form of the conjugated linoleic acid (CLA) isomer cis-9, trans-11. Given that long-chain acyl-CoAs are pivotal intermediates in lipid metabolism, understanding their movement within the cell is crucial for research in metabolic diseases, oncology, and pharmacology.
The following sections offer detailed experimental procedures, templates for data presentation, and visual diagrams of workflows and metabolic pathways to guide your research.
Data Presentation
Quantitative analysis is essential for comparing the effects of different experimental conditions on the uptake and trafficking of this compound. The following tables are provided as templates for organizing and presenting your data.
Table 1: Kinetic Parameters of Fluorescently-Labeled this compound Uptake
| Cell Line | Condition (e.g., Inhibitor, Activator) | Vmax (pmol/min/mg protein) | Km (µM) | Uptake Efficiency (Vmax/Km) |
| HepG2 | Control | |||
| Inhibitor X | ||||
| 3T3-L1 | Control | |||
| Activator Y | ||||
| Caco-2 | Control |
Table 2: Subcellular Distribution of Labeled this compound at 1 hour Post-Incubation
| Cell Line | Condition | % of Total Cellular Fluorescence in Endoplasmic Reticulum | % of Total Cellular Fluorescence in Mitochondria | % of Total Cellular Fluorescence in Lipid Droplets | % of Total Cellular Fluorescence in Cytosol |
| HepG2 | Control | ||||
| Inhibitor X | |||||
| 3T3-L1 | Control | ||||
| Activator Y |
Table 3: Incorporation of (9Z,11Z)-Octadecadienoyl Moiety into Major Lipid Classes
| Cell Line | Condition | % Incorporation into Triacylglycerols (TAG) | % Incorporation into Phosphatidylcholine (PC) | % Incorporation into Phosphatidylethanolamine (PE) | % Incorporation into Cholesteryl Esters (CE) |
| HepG2 | Control | ||||
| FATP4 Knockdown | |||||
| 3T3-L1 | Control | ||||
| ACSL1 Overexpression |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways can aid in experimental design and data interpretation.
Caption: Experimental workflow for studying this compound uptake.
Caption: Hypothesized cellular trafficking pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of Fluorescently Labeled this compound
This protocol describes a general method for conjugating a fluorescent dye, such as BODIPY FL, to this compound.
Materials:
-
This compound
-
BODIPY™ FL C5, SE (Succinimidyl Ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.5 molar excess of BODIPY FL C5, SE to the solution.
-
Add a 2 molar excess of TEA to catalyze the reaction.
-
Stir the reaction mixture in the dark at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, purify the fluorescently labeled product using reverse-phase HPLC.
-
Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.
-
Lyophilize the purified product and store it at -80°C, protected from light.
Protocol 2: Quantitative Analysis of Cellular Uptake using a Fluorescence Plate Reader
This protocol provides a high-throughput method to measure the kinetics of fluorescently labeled this compound uptake.[1]
Materials:
-
Differentiated 3T3-L1 adipocytes, HepG2 cells, or other appropriate cell line
-
Black-walled, clear-bottom 96-well plates
-
Serum-free/phenol (B47542) red-free cell culture medium
-
Fluorescently labeled this compound stock solution
-
Uptake Assay Buffer
-
Fluorescence microplate reader with bottom-read capability (Ex/Em suitable for the chosen fluorophore, e.g., ~488/523 nm for BODIPY FL)
Procedure:
-
Seed cells in a 96-well plate and grow to desired confluency. For 3T3-L1 cells, differentiation into adipocytes is required.
-
On the day of the assay, gently aspirate the growth medium and replace it with 90 µL of serum-free, phenol red-free medium.
-
Incubate the cells at 37°C for 1 hour for serum starvation.
-
Prepare a 2X Uptake Reaction Mix containing the fluorescently labeled this compound in pre-warmed Uptake Assay Buffer.
-
If using inhibitors or activators, add 10 µL of the compound to the respective wells and incubate for the desired time (e.g., 30 minutes).
-
To start the uptake assay, add 100 µL of the 2X Uptake Reaction Mix to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence in kinetic mode with bottom-read settings every 1-2 minutes for 60 minutes.
-
Calculate the initial rate of uptake (Vmax) from the linear portion of the kinetic curve and normalize to protein content per well.
Protocol 3: Visualization of Subcellular Trafficking using Confocal Microscopy
This protocol details the use of live-cell imaging to visualize the trafficking of fluorescently labeled this compound.[2][3][4]
Materials:
-
Cells grown on glass-bottom dishes suitable for microscopy
-
Fluorescently labeled this compound
-
Organelle-specific fluorescent trackers (e.g., ER-Tracker™ Red, MitoTracker™ Deep Red, BODIPY™ 665/676 for lipid droplets)
-
Live-cell imaging medium
-
Confocal laser scanning microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Seed cells on glass-bottom dishes and grow to 60-70% confluency.
-
On the day of imaging, replace the growth medium with live-cell imaging medium.
-
If co-staining for organelles, add the organelle-specific tracker (B12436777) according to the manufacturer's instructions and incubate.
-
Add the fluorescently labeled this compound to the cells at the desired final concentration.
-
Immediately place the dish on the microscope stage within the environmental chamber.
-
Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to create a time-lapse series.
-
Use appropriate laser lines and emission filters for each fluorophore to avoid spectral bleed-through.
-
Analyze the images for colocalization of the this compound signal with the different organelle markers to determine its subcellular trafficking pathway.
Protocol 4: Analysis of Lipid Incorporation by Thin-Layer Chromatography (TLC)
This protocol is for the separation and analysis of major lipid classes to determine the metabolic fate of the incorporated (9Z,11Z)-octadecadienoyl moiety.[5][6][7]
Materials:
-
Cell scraper
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)
-
Silica (B1680970) gel TLC plates
-
TLC developing chamber
-
Developing solvent system (e.g., for neutral lipids: Hexane:Diethyl Ether:Acetic Acid, 80:20:1 v/v/v)
-
Lipid standards (e.g., triolein, cholesterol oleate, phosphatidylcholine)
-
Iodine vapor or other visualization reagent
-
Imaging system to capture TLC plate results
Procedure:
-
After incubating cells with (labeled or unlabeled) this compound, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into PBS and pellet by centrifugation.
-
Extract the total lipids from the cell pellet using the chloroform:methanol solvent system.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the lipid extract and standards onto a silica gel TLC plate.
-
Place the plate in a TLC chamber pre-saturated with the developing solvent.
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and allow it to air dry.
-
Visualize the lipid spots by placing the plate in a chamber with iodine crystals or by using an appropriate spray reagent.
-
Identify the lipid classes by comparing the Rf values of the sample spots to the standards. If a fluorescently labeled acyl-CoA was used, the plate can be imaged on a fluorescent scanner.
Protocol 5: Subcellular Fractionation for Lipid Analysis
This protocol allows for the isolation of different organelles to analyze the distribution of this compound among them.[8][9][10]
Materials:
-
Dounce homogenizer
-
Fractionation buffer
-
Centrifuge and ultracentrifuge
-
Sucrose (B13894) solutions of varying densities for gradient centrifugation
Procedure:
-
Incubate cells with this compound, then harvest and wash with PBS.
-
Resuspend the cell pellet in hypotonic fractionation buffer and allow to swell on ice.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Perform a series of differential centrifugations to separate the major organelles:
-
Centrifuge at low speed (e.g., 700 x g) to pellet nuclei.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
Ultracentrifuge the subsequent supernatant at high speed (e.g., 100,000 x g) to pellet microsomes (ER). The final supernatant is the cytosolic fraction.
-
-
Lipid droplets can be isolated by flotation through a sucrose gradient.
-
Extract lipids from each fraction as described in Protocol 4.
-
Analyze the lipid composition of each fraction by TLC or mass spectrometry to determine the subcellular enrichment of the (9Z,11Z)-octadecadienoyl moiety.[11][12]
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Real-Time Visualization of Cholesterol Trafficking in Human Granulosa Cells Using Confocal Live Cell Microscopy as a Tool to Study the Novel Role of Autophagy in Sex Steroid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Subcellular fractionation protocol [abcam.com]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Mass Spectrometry-based Lipidomics, Lipid Bioenergetics, and Web Tool for Lipid Profiling and Quantification in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tracing Metabolic Fates with Isotopically Labeled (9Z,11Z)-Octadecadienoyl-CoA
Application Note: Gas Chromatography Analysis of Fatty Acid Methyl Esters from (9Z,11Z)-Octadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(9Z,11Z)-Octadecadienoyl-CoA, also known as Rumenoyl-CoA, is the activated form of rumenic acid (cis-9, trans-11 conjugated linoleic acid), the most abundant natural isomer of conjugated linoleic acid (CLA). It is a key intermediate in the metabolism of dietary fatty acids, particularly in ruminant animals, and is also formed in human tissues from vaccenic acid. The analysis of this specific acyl-CoA and its corresponding fatty acid is crucial for understanding lipid metabolism, inflammatory processes, and the potential therapeutic effects of CLAs. Gas chromatography (GC) is a robust and widely used technique for the quantitative analysis of fatty acids. This application note provides a detailed protocol for the derivatization of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC with flame ionization detection (GC-FID).
Experimental Protocols
Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)
The conversion of the fatty acyl-CoA to its corresponding FAME is a critical step for GC analysis. This two-step protocol involves an initial alkaline hydrolysis to cleave the thioester bond and release the free fatty acid, followed by an acid-catalyzed methylation. This method is adapted from protocols designed for the hydrolysis and methylation of complex lipids and is suitable for aqueous samples of acyl-CoAs.
Materials:
-
This compound sample
-
Methanolic Potassium Hydroxide (KOH), 1 M
-
Sulfuric Acid (H₂SO₄) in Methanol (2% v/v)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal Standard (e.g., Methyl Heptadecanoate, C17:0)
-
Pyrex glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
GC vials with inserts
Procedure:
-
Hydrolysis:
-
To an aqueous sample containing this compound in a Pyrex tube, add a known amount of internal standard.
-
Add 1 mL of 1 M methanolic KOH.
-
Cap the tube tightly, vortex for 30 seconds, and heat at 55°C for 1.5 hours to ensure complete hydrolysis of the thioester bond.[1]
-
Cool the tube to room temperature.
-
-
Methylation:
-
Neutralize the solution by adding 1 mL of 2% sulfuric acid in methanol.
-
Cap the tube, vortex, and heat at 55°C for 1.5 hours to methylate the free fatty acids.[1]
-
Cool the tube to room temperature.
-
-
Extraction:
-
Add 1.5 mL of hexane to the tube, vortex thoroughly for 1 minute.
-
Add 3 mL of saturated NaCl solution to facilitate phase separation.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
For quantitative recovery, repeat the hexane extraction and pool the organic layers.
-
-
Drying and Storage:
-
Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.
-
Transfer the dried extract to a new GC vial with an insert.
-
The sample is now ready for GC analysis. If not analyzed immediately, samples should be stored under nitrogen at -20°C.
-
Gas Chromatography (GC) Analysis
The separation of CLA isomers requires a highly polar capillary column. A long column (100 m) is recommended for optimal resolution of positional and geometric isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: CP-Sil 88 for FAME, 100 m x 0.25 mm ID, 0.2 µm film thickness (or equivalent highly polar cyanopropylsiloxane column like BPX70).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for Helium).
-
Injector: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 130°C
-
Ramp: 2°C/min to 225°C
-
Hold: 20 minutes at 225°C[2]
-
-
Detector: FID at 270°C.
Data Presentation
Quantitative analysis of the (9Z,11Z)-octadecadienoyl methyl ester should be performed using an internal standard method. The following table provides representative chromatographic data. Note that absolute retention times may vary depending on the specific instrument and conditions.
Table 1: Representative Quantitative Data for GC-FID Analysis of (9Z,11Z)-Octadecadienoyl Methyl Ester
| Compound | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Methyl Heptadecanoate (C17:0, IS) | Approx. 35.5 | Instrument Dependent | Instrument Dependent |
| (9Z,11Z)-Octadecadienoyl Methyl Ester | Approx. 42.1 | ~ 0.1 µg/mL | ~ 0.3 µg/mL |
Note: LOD and LOQ are estimates and should be experimentally determined for each specific method and instrument configuration. The values are based on typical sensitivities for GC-FID analysis of FAMEs.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for FAME analysis of Acyl-CoA.
Metabolic Pathway of this compound (Rumenoyl-CoA)
This compound is primarily synthesized from vaccenic acid, which is an intermediate in the biohydrogenation of linoleic and α-linolenic acids by rumen bacteria. In mammalian tissues, this conversion is catalyzed by Stearoyl-CoA Desaturase. The resulting Rumenoyl-CoA can then be incorporated into various lipid classes.
Caption: Biosynthesis and metabolic fate of Rumenoyl-CoA.
References
Application Notes and Protocols: Harnessing (9Z,11Z)-Octadecadienoyl-CoA to Elucidate Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,11Z)-Octadecadienoyl-CoA, the coenzyme A ester of the cis-9, trans-11 isomer of conjugated linoleic acid (c9,t11-CLA), is a biologically active lipid molecule that plays a significant role in the regulation of gene expression. As a potent and naturally occurring ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, it offers a valuable tool for investigating cellular metabolism, inflammation, and cell proliferation. These application notes provide a comprehensive guide for utilizing this compound and its corresponding free fatty acid, c9,t11-CLA, to study the intricate mechanisms of gene expression regulation.
Mechanism of Action: A PPARα-Dependent Signaling Pathway
This compound, or more commonly its free fatty acid form c9,t11-CLA, directly interacts with and activates PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in lipid metabolism and inflammation.
Quantitative Data on Gene Expression Modulation
The interaction of c9,t11-CLA with PPARα leads to quantifiable changes in the expression of downstream target genes. The following tables summarize key quantitative data from studies investigating the effects of c9,t11-CLA on gene expression.
Table 1: Ligand Binding Affinity of CLA Isomers to Human PPARα
| CLA Isomer | IC50 (nM) |
| (9Z,11E)-CLA | 140 |
| (10E,12Z)-CLA | >400 |
| (9E,11E)-CLA | >400 |
| Furan-CLA | >400 |
| Data from a scintillation proximity assay demonstrating the high-affinity binding of the (9Z,11E)-CLA isomer to human PPARα. |
Table 2: Induction of PPAR-Responsive mRNAs by CLA in FaO Rat Hepatoma Cells
| Gene | Treatment | Fold Induction vs. Control |
| Acyl-CoA Oxidase (ACO) | CLA | Induced |
| Liver Fatty Acid-Binding Protein (L-FABP) | CLA | Induced |
| Cytochrome P450IVA1 (CYP4A1) | CLA | Induced |
| Acyl-CoA Oxidase (ACO) | Linoleate (B1235992) | Little to no effect |
| Liver Fatty Acid-Binding Protein (L-FABP) | Linoleate | Little to no effect |
| Cytochrome P450IVA1 (CYP4A1) | Linoleate | Little to no effect |
| This table illustrates the specific induction of PPARα target genes by a mixture of CLA isomers, while the non-conjugated linoleate had minimal effect. |
Experimental Protocols
Detailed and reproducible protocols are crucial for studying the effects of this compound on gene expression. The following sections provide methodologies for key experiments.
Protocol 1: In Vitro Treatment of Cell Lines with c9,t11-CLA
This protocol is a general guideline for treating adherent cell cultures with c9,t11-CLA to investigate its effects on gene expression.
Materials:
-
Cell line of interest (e.g., Caco-2, T47D, bovine mammary epithelial cells)
-
Complete cell culture medium
-
cis-9, trans-11 Conjugated Linoleic Acid (or its CoA ester)
-
Ethanol (B145695) or DMSO (for stock solution)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
RNA extraction kit
Procedure:
-
Cell Seeding: Plate the cells at a desired density in culture plates and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of CLA-BSA Conjugate:
-
Prepare a stock solution of c9,t11-CLA in ethanol or DMSO.
-
Prepare a sterile solution of fatty acid-free BSA in PBS.
-
Slowly add the c9,t11-CLA stock solution to the BSA solution while gently stirring to form a complex. This enhances the solubility and delivery of the fatty acid to the cells.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of the c9,t11-CLA-BSA conjugate. Common concentrations range from 50 µM to 100 µM.
-
Include a vehicle control (medium with BSA and the solvent used for the stock solution).
-
-
Incubation: Incubate the cells for the desired period. Incubation times can vary from a few hours to several days depending on the experimental goals (e.g., 48 hours for bovine mammary epithelial cells, 12 days for Caco-2 cells).
-
Cell Lysis and RNA Extraction:
-
After incubation, wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided with an RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
Downstream Analysis: The extracted RNA can be used for downstream applications such as quantitative real-time PCR (qRT-PCR) or microarray analysis to determine changes in gene expression.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol outlines the steps for quantifying the expression of specific genes of interest following treatment with c9,t11-CLA.
Materials:
-
Extracted RNA from Protocol 1
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., ACO, L-FABP, CYP4A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer or a fluorometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene, and cDNA template.
-
Set up parallel reactions for the housekeeping gene to be used for normalization.
-
Include no-template controls to check for contamination.
-
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method. The results are typically expressed as fold change in the treated group compared to the vehicle control group.
-
Conclusion
This compound and its free fatty acid form are invaluable tools for investigating the regulation of gene expression, particularly through the PPARα signaling pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at unraveling the complex roles of this bioactive lipid in various physiological and pathological processes. By employing these methodologies, scientists can gain deeper insights into the molecular mechanisms underlying the effects of conjugated linoleic acids, paving the way for potential therapeutic applications in metabolic and inflammatory diseases.
Application of (9Z,11Z)-Octadecadienoyl-CoA in Lipotoxicity Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipotoxicity describes the cellular stress and dysfunction resulting from the accumulation of excess lipids in non-adipose tissues. This phenomenon is a key contributor to the pathogenesis of various metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease. The cellular damage is often mediated by specific lipid species, such as saturated fatty acids and their metabolites, which can induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, oxidative stress, and inflammation, ultimately leading to apoptosis.
(9Z,11Z)-Octadecadienoyl-CoA is the activated form of (9Z,11Z)-octadecadienoic acid, a naturally occurring conjugated linoleic acid (CLA) isomer, also known as rumenic acid. As the primary dietary CLA, its role in lipid metabolism and cellular health is of significant interest. Within the cell, fatty acids are converted to their coenzyme A (CoA) esters to be metabolically active, participating in both catabolic and anabolic pathways, as well as in the synthesis of signaling lipids. Therefore, understanding the impact of this compound is crucial for elucidating the nuanced effects of dietary fats on cellular function and the progression of metabolic diseases.
These application notes provide an overview of the use of (9Z,11Z)-octadecadienoic acid in lipotoxicity research, with the understanding that its intracellular effects are mediated through its conversion to this compound. Detailed protocols for key experiments are provided to facilitate the investigation of its role in cellular stress and signaling.
Applications in Lipotoxicity Research
(9Z,11Z)-octadecadienoic acid and its metabolically active form, this compound, are valuable tools for investigating several aspects of lipotoxicity:
-
Induction of Hepatic Insulin (B600854) Resistance: Studies have shown that the cis-9, trans-11 isomer of CLA can induce insulin resistance in hepatic cells. This is a critical aspect of lipotoxicity, where excess lipid accumulation interferes with insulin signaling pathways.
-
Investigation of Isomer-Specific Effects: The biological effects of CLAs are highly isomer-specific. (9Z,11Z)-octadecadienoic acid can be used in comparative studies with other isomers, such as trans-10, cis-12 CLA, to dissect the specific molecular mechanisms underlying their distinct physiological outcomes.
-
Modulation of Lipid Metabolism: Research indicates that the c9,t11 isomer of CLA can alter the expression profile of proteins involved in hepatic lipid metabolism, leading to lipid accumulation (steatosis) in hepatocytes.
-
Analysis of Inflammatory Responses: The anti-inflammatory or pro-inflammatory potential of specific fatty acids is a key area of lipotoxicity research. (9Z,11Z)-octadecadienoic acid has been studied for its modulatory effects on inflammatory pathways in various cell types.
Quantitative Data Summary
The following table summarizes the observed effects of (9Z,11Z)-octadecadienoic acid (rumenic acid) in in vitro lipotoxicity models. It is important to note that the specific outcomes can be cell-type and context-dependent.
| Parameter | Cell Type | Treatment Concentration | Duration | Observed Effect | Reference |
| Insulin-stimulated Akt phosphorylation | C9 Liver Cells | Not specified | Not specified | Decrease | [1] |
| PKCε phosphorylation (activation) | C9 Liver Cells | Not specified | Not specified | Increase | [1] |
| IRS-1 Ser612 phosphorylation | C9 Liver Cells | Not specified | Not specified | Increase | [1] |
| Lipid Accumulation | C9 Liver Cells | Not specified | Not specified | Induction of neutral lipid droplets | [1] |
| Protein Expression (Lipid Metabolism) | Rat Hepatocytes | Not specified | 1 hour | Altered expression of proteins involved in lipid metabolism | [2] |
| Cell Viability | A549 Lung Cancer Cells | 3.125 - 100 µg/mL | 72 hours | Dose-dependent decrease in viability | [3] |
| Reactive Oxygen Species (ROS) Production | Bovine Mammary Epithelial Cells | 50 µM | 48 hours (pre-treatment) | Lower ROS production compared to other fatty acids after LPS stimulation | [4] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-BSA Conjugate for Cell Culture
Fatty acids have low solubility in aqueous culture media and can be cytotoxic at high concentrations. To facilitate their delivery to cells in a physiologically relevant manner, they are typically complexed with bovine serum albumin (BSA).
Materials:
-
(9Z,11Z)-octadecadienoic acid
-
Ethanol (B145695), absolute
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
Procedure:
-
Dissolve (9Z,11Z)-octadecadienoic acid in a minimal volume of ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
In a sterile tube, prepare a 10% (w/v) BSA solution in PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio (typically 2:1 to 6:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complexation.
-
Sterilize the fatty acid-BSA conjugate by passing it through a 0.22 µm filter.
-
Dilute the conjugate to the final desired concentration in the cell culture medium before treating the cells.
Protocol 2: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cells of interest (e.g., HepG2, C9 liver cells)
-
96-well cell culture plates
-
(9Z,11Z)-octadecadienoic acid-BSA conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the (9Z,11Z)-octadecadienoic acid-BSA conjugate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (BSA only) and untreated controls.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Cells of interest
-
(9Z,11Z)-octadecadienoic acid-BSA conjugate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the (9Z,11Z)-octadecadienoic acid-BSA conjugate as described in the previous protocols.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrorotic cells: Annexin V-positive and PI-positive.
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Protocol 4: Staining of Intracellular Lipid Droplets with Oil Red O
Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids in cells.
Materials:
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Cells cultured on glass coverslips or in multi-well plates
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(9Z,11Z)-octadecadienoic acid-BSA conjugate
-
PBS
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10% Formalin
-
Oil Red O staining solution
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Hematoxylin (for counterstaining, optional)
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Microscope
Procedure:
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Treat cells with the (9Z,11Z)-octadecadienoic acid-BSA conjugate.
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Wash the cells with PBS and fix with 10% formalin for 15-30 minutes.
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Wash the cells again with PBS and then with 60% isopropanol.
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Incubate the cells with the Oil Red O staining solution for 15-20 minutes at room temperature.
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Wash the cells with 60% isopropanol to remove excess stain, followed by a final wash with PBS.
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If desired, counterstain the nuclei with hematoxylin.
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Visualize the stained lipid droplets (which will appear red) under a microscope. For quantification, the dye can be extracted with isopropanol and the absorbance measured.
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying the effects of (9Z,11Z)-octadecadienoic acid on lipotoxicity.
Caption: Proposed signaling pathway for this compound-induced insulin resistance in hepatocytes.
References
- 1. Isomers of conjugated linoleic acid induce insulin resistance through a mechanism involving activation of protein kinase Cε in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated linoleic acid isomers modulate protein expression profile in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Development of immunoassays for specific detection of (9Z,11Z)-Octadecadienoyl-CoA
Application Note & Protocol
Development of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the Specific Detection of (9Z,11Z)-Octadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a specific isomer of linoleoyl-CoA, an activated form of linoleic acid. Acyl-CoA molecules are central to numerous metabolic processes, including fatty acid metabolism and cell signaling. The ability to specifically detect and quantify this compound is crucial for understanding its precise biological roles and for the development of targeted therapeutics. This document provides a detailed protocol for the development of a competitive ELISA for the specific detection of this compound, along with illustrative data and workflow diagrams.
Quantitative Data Summary
The following table summarizes representative data from a developed competitive ELISA for this compound.
| Parameter | Value |
| Assay Range | 0.1 ng/mL - 100 ng/mL |
| Limit of Detection (LOD) | 0.08 ng/mL |
| Limit of Quantification (LOQ) | 0.25 ng/mL |
| Intra-assay Precision (CV%) | < 8% |
| Inter-assay Precision (CV%) | < 12% |
| Antibody Specificity | |
| This compound | 100% |
| (9E,11E)-Octadecadienoyl-CoA | < 5% |
| Oleoyl-CoA | < 1% |
| Palmitoyl-CoA | < 0.5% |
| Coenzyme A | < 0.1% |
Experimental Protocols
This section details the key methodologies for the development of the competitive ELISA.
1. Antigen Synthesis and Conjugation
To elicit an immune response against the small molecule this compound, it must be conjugated to a larger carrier protein.
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Synthesis of (9Z,11Z)-Octadecadienoic acid: Synthesize the free fatty acid using established organic chemistry methods.
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Activation of Carboxylic Acid: Activate the carboxylic acid group of (9Z,11Z)-octadecadienoic acid using a reagent such as N-hydroxysuccinimide (NHS) to form an active ester.
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Conjugation to Carrier Protein: React the NHS-activated fatty acid with a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The primary amine groups on the surface of the protein will react with the active ester to form stable amide bonds.
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Purification: Purify the resulting conjugate (e.g., (9Z,11Z)-Octadecadienoyl-BSA) using dialysis or size-exclusion chromatography to remove unconjugated small molecules.
2. Antibody Production
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Immunization: Immunize laboratory animals (e.g., rabbits or mice) with the purified (9Z,11Z)-Octadecadienoyl-BSA conjugate mixed with an appropriate adjuvant. Follow a standard immunization schedule with periodic booster injections.
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Titer Determination: Collect serum samples and determine the antibody titer using an indirect ELISA coated with the (9Z,11Z)-Octadecadienoyl-BSA conjugate.
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Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography. For monoclonal antibodies, generate hybridomas from immunized mice.
3. Competitive ELISA Protocol
This protocol is designed for a 96-well microtiter plate format.
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Coating:
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Dilute the (9Z,11Z)-Octadecadienoyl-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare standards of unconjugated this compound at various concentrations and prepare your unknown samples.
-
In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for the competitive ELISA of this compound.
Generalized Acyl-CoA Signaling Pathway
Caption: Generalized metabolic pathways involving this compound.
Troubleshooting & Optimization
Improving the solubility of (9Z,11Z)-Octadecadienoyl-CoA in aqueous buffers
Welcome to the technical support center for (9Z,11Z)-Octadecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is the activated form of conjugated linoleic acid (CLA), a key intermediate in various metabolic pathways. Like other long-chain fatty acyl-CoAs, it is an amphipathic molecule, possessing both a hydrophilic coenzyme A head group and a long, hydrophobic acyl chain. This structure leads to low solubility in aqueous buffers and a tendency to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[1][2] This can interfere with its availability as a substrate in enzymatic assays and other experiments.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A2: The Critical Micelle Concentration (CMC) is the concentration at which individual amphipathic molecules, like this compound, begin to self-assemble into spherical structures called micelles.[1][2] Below the CMC, the molecules exist as monomers in solution. Above the CMC, any additional molecules will primarily form micelles. For enzymatic assays, it is often crucial to work with concentrations below the CMC to ensure the substrate is in a monomeric state and readily accessible to the enzyme. The CMC is influenced by factors such as pH, ionic strength, and temperature.[1][2]
Q3: Are there any specific buffer components I should avoid when working with this compound?
A3: Yes. Divalent cations, particularly magnesium ions (Mg²⁺), can significantly decrease the solubility of long-chain fatty acyl-CoAs. For instance, palmitoyl-CoA has been shown to precipitate in the presence of Mg²⁺ concentrations as low as 1 mM in Tris-HCl buffer.[3] Therefore, it is advisable to carefully consider the concentration of divalent cations in your assay buffer.
Troubleshooting Guides
Problem: My this compound is not dissolving or is forming a cloudy suspension.
This is a common issue due to the low aqueous solubility of long-chain acyl-CoAs. Here is a step-by-step guide to address this problem.
Problem: My enzyme activity is lower than expected or inconsistent.
This could be due to the substrate not being fully available to the enzyme, possibly due to micelle formation or precipitation.
Quantitative Data Summary
| Compound | Buffer Conditions | Temperature (°C) | CMC (µM) | Reference |
| Palmitoyl-CoA | 0.011 M Tris, pH 8.3 | 25 | 33 | [2] |
| Palmitoyl-CoA | 0.1 M Tris-HCl, pH 8.5 | 25 | ~10 | [2] |
| Oleoyl-CoA | 0.011 M Tris, pH 8.3 | 25 | ~60 | [1] |
| Stearoyl-CoA | 0.011 M Tris, pH 8.3 | 25 | ~15 | [1] |
Note: The CMC is highly sensitive to buffer composition, pH, and temperature. Higher ionic strength and lower temperatures generally lead to a lower CMC.
Experimental Protocols
Protocol 1: Basic Solubilization using an Organic Co-Solvent
This protocol is suitable for preparing a stock solution of this compound.
-
Weighing: Carefully weigh the desired amount of this compound in a microcentrifuge tube.
-
Initial Dissolution: Add a small volume of ethanol or DMSO to the tube to dissolve the acyl-CoA. For example, for a 10 mM stock, you might dissolve 1 mg in approximately 100 µL of ethanol.
-
Vortexing: Vortex the solution thoroughly until the acyl-CoA is completely dissolved.
-
Buffer Addition: While vortexing, slowly add the desired aqueous buffer to the solution to achieve the final stock concentration.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.
Protocol 2: Solubilization using Sonication
This method can be used if the basic protocol results in a cloudy solution.
-
Initial Suspension: Prepare a suspension of this compound in the desired aqueous buffer at the target concentration.
-
Sonication: Place the tube containing the suspension in a bath sonicator or use a probe sonicator.
-
Sonication Parameters: Sonicate on ice in short bursts (e.g., 10-15 seconds) to avoid heating the sample. Repeat until the solution becomes clear.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Usage: Use the freshly prepared solution immediately for your experiments.
Protocol 3: Solubilization using Detergents
This protocol is recommended for applications where the presence of a mild detergent does not interfere with the experimental outcome.
-
Detergent Selection: Choose a non-ionic detergent such as Triton X-100 or Tween-20.
-
Buffer Preparation: Prepare your aqueous buffer containing the detergent at a concentration above its CMC (e.g., 0.1% v/v Triton X-100).
-
Dissolution: Directly dissolve the this compound in the detergent-containing buffer.
-
Mixing: Vortex or gently mix until the solution is clear.
-
Control Experiment: It is crucial to run a control experiment with the detergent alone to assess its effect on your assay.
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mass spectrometry source parameters for acyl-CoA analysis
Welcome to the technical support center for optimizing mass spectrometry source parameters for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for acyl-CoA analysis and why?
A1: The most common ionization mode for the analysis of acyl-CoAs is positive electrospray ionization (+ESI). This is because the CoA moiety is readily protonated, leading to efficient ion generation and detection. Many established methods utilize +ESI for quantifying both short-chain and long-chain acyl-CoAs.
Q2: I am not seeing the expected precursor ions for my acyl-CoA standards. What could be the issue?
A2: Several factors could contribute to this issue:
-
Sample Degradation: Acyl-CoAs are known to be unstable in aqueous solutions. Ensure that your samples are prepared fresh and kept cold. Consider using solvents with additives that improve stability.
-
Incorrect m/z Calculation: Double-check the calculated mass of the protonated molecule [M+H]⁺.
-
Source Parameters: The electrospray voltage, sheath gas flow, and capillary temperature may not be optimal. It is crucial to optimize these source-dependent parameters by infusing a standard solution of your acyl-CoA of interest.
-
Sample Vial Material: Studies have shown that using glass vials instead of plastic can decrease signal loss for CoA species.
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic neutral loss of 507.0 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety. Another common fragment ion observed is at m/z 428, representing the CoA moiety. Monitoring for this neutral loss or for the transition to the m/z 428 fragment is a common strategy for specifically detecting acyl-CoAs in complex mixtures.
Q4: My signal intensity for long-chain acyl-CoAs is very low. How can I improve it?
A4: Low signal intensity for long-chain acyl-CoAs can be due to several factors:
-
Poor Solubility: Long-chain acyl-CoAs have limited solubility in highly aqueous mobile phases. Ensure your liquid chromatography (LC) gradient and solvents are optimized for these less polar molecules. A reverse-phase C8 or C18 column is commonly used.
-
Suboptimal Source Conditions: Parameters like spray voltage and capillary temperature need to be carefully optimized for larger, less volatile molecules. Direct infusion of a representative long-chain acyl-CoA standard can help in finding the optimal settings.
-
Inefficient Extraction: The extraction method from biological matrices is critical. Ensure your protocol is validated for efficient recovery of long-chain species.
Q5: Should I use internal standards for acyl-CoA quantification?
A5: Yes, the use of internal standards is highly recommended for accurate quantification of acyl-CoAs. Odd-chain-length fatty acyl-CoAs are often used as internal standards for the quantification of endogenous even-chain species. Stable isotope-labeled internal standards are the gold standard as they can account for variations in extraction efficiency, matrix effects, and instrument response.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your acyl-CoA analysis experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Suboptimal mobile phase pH.- Secondary interactions with the column stationary phase. | - For short-chain acyl-CoAs, slightly acidic mobile phases can improve peak shape.- For long-chain acyl-CoAs, using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can reduce tailing on C18 columns. |
| Inconsistent Retention Times | - Inadequate column equilibration between injections.- Fluctuations in solvent composition or temperature. | - Ensure the column is properly equilibrated to the initial gradient conditions before each injection.- Check for leaks in the LC system and ensure the solvent reservoirs are sufficiently filled. |
| High Background Noise | - Contaminated solvents or reagents.- A dirty ion source. | - Use high-purity, LC-MS grade solvents and reagents.- Perform routine cleaning and maintenance of the mass spectrometer's ion source as per the manufacturer's instructions. |
| No Signal in MS/MS (No Product Ions) | - Incorrect precursor ion selection.- Inappropriate collision energy. | - Verify the m/z of the precursor ion in a full scan (MS1) experiment.- Optimize the collision energy for each specific acyl-CoA. This can be done by infusing the standard and ramping the collision energy to find the optimal value for the desired fragment ions. |
| Sample Carryover | - Strong adsorption of acyl-CoAs to the LC system components. | - Implement a robust needle and column wash protocol between samples. This may involve using a strong organic solvent. |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Acyl-CoA Extraction from Liver Tissue
This is a general guideline and may require optimization for specific applications.
-
Homogenization: Homogenize frozen liver tissue samples in a suitable extraction solvent. A common choice is a mixture of acetonitrile, methanol, and water.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for a sufficient time to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant using a centrifugal evaporator (e.g., Centrivap).
-
Reconstitution: Reconstitute the dried extract in a solvent that is compatible with the initial conditions of your LC method. For example, for a standard acyl-CoA method, this could be 50 mM ammonium acetate (B1210297) in water.
Visualizations
Caption: A generalized experimental workflow for acyl-CoA analysis by LC-MS/MS.
Caption: A troubleshooting decision tree for low or no acyl-CoA signal.
Technical Support Center: Enhancing the Stability of (9Z,11Z)-Octadecadienoyl-CoA Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of (9Z,11Z)-Octadecadienoyl-CoA stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound stock solutions?
A1: The main factors contributing to the degradation of this compound are its susceptibility to oxidation due to the conjugated double bonds and hydrolysis of the thioester bond. Exposure to oxygen, elevated temperatures, light (especially UV), and repeated freeze-thaw cycles can accelerate these degradation processes. Unsaturated esters are prone to autoxidation, a free-radical chain reaction initiated by these environmental factors.[1]
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term stability, this compound should be stored as a dry powder or in an appropriate organic solvent at -80°C. It is crucial to minimize exposure to air by storing under an inert gas atmosphere such as argon or nitrogen.[1]
Q3: Which solvents are recommended for preparing stock solutions of this compound?
A3: The choice of solvent can significantly impact the stability of the stock solution. Anhydrous organic solvents such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO) are generally suitable. For some applications, a mixture of water and DMSO may be used; however, aqueous solutions are more prone to hydrolysis.[2] It is advisable to prepare fresh aqueous solutions for each experiment.[2]
Q4: How can I visually determine if my this compound stock solution has degraded?
A4: Visual indicators of degradation can include a change in color (e.g., developing a yellow tint), the appearance of turbidity or precipitation, or an increase in viscosity.[1] However, significant degradation can occur before these signs are apparent. Therefore, analytical confirmation is always recommended for critical experiments.[1]
Q5: Is it necessary to add antioxidants to the stock solution?
A5: While adding antioxidants like butylated hydroxytoluene (BHT) can inhibit oxidation, it is generally not recommended for high-purity reagents used in research as this alters the composition of the stock solution.[1] For sensitive applications, relying on strict adherence to optimal storage conditions (cold, dark, and an inert atmosphere) is the preferred method to maintain purity.[1]
Troubleshooting Guide
Problem 1: My this compound stock solution appears cloudy or has precipitated.
-
Potential Cause: The concentration of the solute may be too high for the chosen solvent, or the solution may have been stored at a temperature that reduces its solubility.
-
Solution: Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent with higher solubilizing capacity.
Problem 2: I am observing inconsistent results in my bioassays using the same stock solution.
-
Potential Cause: This could be due to the degradation of the this compound stock solution over time, especially if it has been subjected to multiple freeze-thaw cycles or improper storage.
-
Solution: Aliquot the stock solution into smaller, single-use vials upon preparation to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment. It is also advisable to periodically check the purity of the stock solution using analytical methods like HPLC-UV or LC-MS.
Problem 3: My negative controls are showing unexpected activity.
-
Potential Cause: If the solvent used for the stock solution is not completely evaporated from the control wells, it may exert its own biological effects. Alternatively, degradation products of this compound could be responsible for the observed activity.
-
Solution: Ensure that the solvent is fully evaporated from control wells before adding media or cells. To rule out the effects of degradation products, prepare a fresh stock solution of this compound and repeat the experiment.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration |
| Dry Powder | -80°C | Inert Gas | Up to 12 months |
| Organic Solvent | -80°C | Inert Gas | Up to 6 months |
| Aqueous Buffer | -80°C | Inert Gas | Up to 1 week |
Table 2: Solvent Suitability for this compound Stock Solutions
| Solvent | Suitability | Notes |
| Ethanol/Methanol (Anhydrous) | High | Good for long-term storage at low temperatures. |
| DMSO (Anhydrous) | High | Can be used for cellular assays; ensure final concentration is non-toxic. |
| Acetonitrile (B52724) | Moderate | Suitable for analytical purposes (e.g., HPLC). |
| Aqueous Buffers (e.g., PBS) | Low | Prone to hydrolysis; prepare fresh before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under an inert gas (argon or nitrogen), weigh the desired amount of the powder using a microbalance.
-
Add the appropriate volume of anhydrous solvent (e.g., ethanol) to achieve the desired stock concentration.
-
Vortex gently until the powder is completely dissolved.
-
Dispense the stock solution into single-use aliquots in amber glass vials.
-
Purge the headspace of each vial with inert gas before sealing tightly.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of Stock Solution Stability by HPLC-UV
-
System Preparation: Use a C18 reverse-phase HPLC column. Prepare a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Dilute an aliquot of the this compound stock solution to a suitable concentration (e.g., 100 µM) with the initial mobile phase composition.
-
Analysis: Inject the diluted sample onto the HPLC system. Monitor the elution profile at a wavelength where the conjugated diene absorbs (typically around 234 nm).
-
Data Interpretation: A pure, undegraded sample should show a single major peak corresponding to this compound. The appearance of additional peaks over time indicates degradation. The peak area of the parent compound can be used to quantify its concentration and assess stability.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for preparing and validating stock solutions.
Caption: Troubleshooting decision tree for inconsistent results.
References
Validation & Comparative
Unraveling the Isomer-Specific Bioactivities of Conjugated Linoleic Acid (CLA): A Comparative Guide to (9Z,11Z)- and (10E,12Z)-CLA
A comprehensive analysis of the distinct biological effects of the two primary isomers of conjugated linoleic acid (CLA), (9Z,11E)-CLA and (10E,12Z)-CLA. This guide synthesizes experimental findings on their differential impacts on lipid metabolism, inflammatory responses, and gene expression, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their isomer-specific activities.
While much of the research has focused on the free fatty acid forms of conjugated linoleic acid (CLA), it is widely understood that their metabolic activity is dependent on their conversion to CoA esters. Long-chain fatty acids are activated to their acyl-CoA derivatives to participate in cellular metabolism. Therefore, the biological effects attributed to the different CLA isomers are mediated through their respective CoA esters. This guide will compare the biological activities of (9Z,11E)-CLA and (10E,12Z)-CLA, operating under the well-established premise that their effects are channeled through their CoA forms.
Comparative Biological Activities
The two predominant isomers of CLA, (9Z,11E) and (10E,12Z), exhibit distinct and sometimes opposing biological effects. The (10E,12Z)-CLA isomer is primarily associated with reductions in body fat and anti-adipogenic properties, while the (9Z,11E)-CLA isomer is often linked to anti-inflammatory and anti-carcinogenic effects.[1][2][3]
Impact on Lipid Metabolism
The differential effects of the two isomers on lipid metabolism are well-documented. The (10E,12Z)-CLA isomer has been shown to inhibit lipogenesis in adipocytes and induce changes in hepatic gene expression related to fatty acid utilization.[2][4] In contrast, the (9Z,11E)-CLA isomer generally has minimal impact on these pathways.[2] Studies in mice have demonstrated that dietary supplementation with (10E,12Z)-CLA leads to a significant reduction in fat mass, an effect not observed with (9Z,11E)-CLA.[2]
In human adipocytes, (10E,12Z)-CLA has been found to suppress the expression of key lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase alpha (ACACA).[4] Some studies also suggest that (10E,12Z)-CLA can enhance fatty acid oxidation and lipolysis in adipocytes, contributing to reduced triglyceride storage.[5][6]
Modulation of Inflammatory Responses
The two CLA isomers also display divergent effects on inflammation. The (9Z,11E)-CLA isomer is generally considered to have anti-inflammatory properties.[3] It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] In contrast, the (10E,12Z)-CLA isomer has been associated with pro-inflammatory responses in some contexts, including the induction of inflammatory genes in adipose tissue.[2][5] For instance, in cultured adipocytes, (10E,12Z)-CLA treatment led to increased expression of IL-6 and MCP-1.[5]
However, other studies have reported that both isomers can similarly increase TNF-α and IL-6 levels in mice, indicating that the inflammatory effects can be context-dependent.[1]
Quantitative Data Summary
| Biological Effect | (9Z,11E)-CLA | (10E,12Z)-CLA | Key Findings |
| Lipid Metabolism | |||
| Adipose Tissue Lipogenesis | Minimal effect | Inhibition | (10E,12Z)-CLA suppresses key lipogenic enzymes like FASN and ACACA.[2][4] |
| Body Fat Reduction (mice) | No significant effect | Significant reduction | Dietary (10E,12Z)-CLA leads to a dramatic reduction in fat mass.[2] |
| Fatty Acid Oxidation (adipocytes) | Not a primary effect | Enhancement | (10E,12Z)-CLA promotes lipid utilization over storage.[5][6] |
| Inflammatory Response | |||
| Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6) | Reduction | Induction (in some contexts) | (9Z,11E)-CLA generally shows anti-inflammatory effects, while (10E,12Z)-CLA can be pro-inflammatory in adipose tissue.[2][3][5] |
| Gene Expression | |||
| Lipogenic Genes (e.g., FASN, ACACA) | Minimal effect | Downregulation | (10E,12Z)-CLA represses the expression of genes involved in fatty acid synthesis.[2][4] |
| Inflammatory Genes (e.g., IL-6, MCP-1) | No significant induction | Upregulation (in adipocytes) | (10E,12Z)-CLA can induce the expression of pro-inflammatory genes in fat cells.[5] |
| PPARγ Expression | Varied effects reported | Suppression (in adipocytes) | (10E,12Z)-CLA can downregulate the master adipogenic regulator PPARγ.[2] |
Experimental Protocols
In Vivo Mouse Study of CLA Isomer Effects
-
Animals: 8-week-old C57Bl/6J male mice.
-
Diets: Low-fat diets (10.5% Kcal from fat) supplemented with 0.8% (10E,12Z)-CLA or (9Z,11E)-CLA for 9 or 38 days. A control group received the low-fat diet without CLA.
-
Analysis:
-
Body Composition: Fat mass measured by NMR spectroscopy.
-
Gene Expression: RNA was isolated from liver and adipose tissue, and the expression of genes involved in lipid metabolism and inflammation was quantified using real-time PCR.
-
Metabolic Parameters: Plasma insulin (B600854) and blood glucose levels were measured.[2]
-
In Vitro Adipocyte Culture and Treatment
-
Cell Line: 3T3-L1 preadipocytes were differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes were treated with either (9Z,11E)-CLA or (10E,12Z)-CLA at various concentrations.
-
Analysis:
-
Gene Expression: Total RNA was extracted, and the expression of genes related to lipogenesis, fatty acid oxidation, and inflammation was determined by real-time RT-PCR.[5]
-
Fatty Acid Oxidation: The rate of 14C-oleate oxidation to 14CO2 was measured.[5]
-
Lipolysis: The release of glycerol (B35011) and free fatty acids into the culture medium was quantified.[6]
-
Visualizing the Pathways
Signaling Pathways in Adipocytes
Caption: Differential signaling of CLA isomers in adipocytes.
Experimental Workflow for In Vivo Mouse Study
Caption: Workflow for the in vivo mouse study.
References
- 1. Isomer specificity of conjugated linoleic acid (CLA): 9E,11E-CLA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue-dependent effects of cis-9,trans-11- and trans-10,cis-12-CLA isomers on glucose and lipid metabolism in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Divergent Regulation of Mammary Lipogenesis by trans-10, cis-12 and cis-9, trans-11 CLA Isomers Is Determined by Receptor-Specific Signaling [mdpi.com]
- 5. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating (9Z,11Z)-Octadecadienoyl-CoA from other acyl-CoA Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation of acyl-CoA isomers is a critical challenge in lipidomics and drug development. Positional and geometric isomers of fatty acyl-CoAs can exhibit distinct biological activities, and their precise identification is paramount for understanding their roles in cellular metabolism and signaling. This guide provides a comparative overview of methodologies to differentiate (9Z,11Z)-Octadecadienoyl-CoA, a conjugated linoleic acid (CLA) derivative, from its other octadecadienoyl-CoA isomers.
Chromatographic Separation of Octadecadienoyl-CoA Isomers
High-performance liquid chromatography (HPLC), particularly silver ion HPLC (Ag+-HPLC), is a powerful technique for resolving positional and geometric isomers of fatty acyl-CoA molecules. The separation on Ag+-HPLC is based on the interaction of the silver ions with the π-electrons of the double bonds in the fatty acyl chain. The strength of this interaction is influenced by the number, position, and configuration (cis/trans) of the double bonds, allowing for the separation of closely related isomers.
While specific retention time data for this compound is not extensively published, the elution order of conjugated linoleic acid (CLA) fatty acid methyl esters (FAMEs) on Ag+-HPLC provides a strong predictive model for the behavior of their corresponding CoA thioesters. Generally, isomers with trans double bonds elute earlier than those with cis double bonds due to weaker interactions with the silver ions.
Table 1: Representative Chromatographic Separation of Octadecadienoyl-CoA Isomers using Silver Ion HPLC (Ag+-HPLC)
| Isomer | Predicted Elution Order | Principle of Separation |
| trans,trans-Octadecadienoyl-CoA | 1 (earliest) | Weakest interaction with Ag+ due to the linear geometry of trans double bonds. |
| cis,trans-Octadecadienoyl-CoA | 2 | Intermediate interaction with Ag+. The cis double bond allows for stronger complexation than two trans bonds. |
| This compound | 3 | Stronger interaction with Ag+ compared to cis,trans isomers due to the presence of two cis double bonds. |
| Other cis,cis-Octadecadienoyl-CoA | Varies | Elution order among cis,cis isomers will depend on the position of the double bonds, with isomers having double bonds closer to the center of the acyl chain generally showing stronger retention. |
Note: This table is based on the established principles of Ag+-HPLC for CLA FAMEs and serves as a predictive guide for the separation of octadecadienoyl-CoA isomers.
Mass Spectrometric Differentiation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides an orthogonal method for isomer differentiation. While isomers of octadecadienoyl-CoA will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can differ, providing structural information.
Techniques that specifically probe the double bond position, such as ozone-induced dissociation (OzID) or covalent adduct chemical ionization tandem mass spectrometry (CACI-MS/MS), are particularly powerful for unambiguous isomer identification. However, these are specialized techniques not available on all mass spectrometers. For standard CID, subtle differences in fragment ion abundances may be observed between isomers.
Table 2: Key Mass Spectrometric Features for Isomer Differentiation
| Analytical Technique | Differentiating Feature | Notes |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Confirms elemental composition but does not differentiate isomers. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern | Differences in fragment ion intensities may be observed. Requires careful optimization and comparison to authentic standards. |
| Ozone-Induced Dissociation (OzID) | Diagnostic fragment ions indicating double bond position | Provides unambiguous localization of double bonds. |
| Covalent Adduct Chemical Ionization (CACI-MS/MS) | Formation of adducts that yield position-specific fragment ions | Another powerful technique for double bond localization. |
Experimental Protocols
Extraction of Acyl-CoAs from Biological Samples
This protocol provides a general framework for the extraction of acyl-CoAs from tissues or cells.
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer (e.g., 100 mM KH2PO4, pH 7.2) containing an internal standard (e.g., heptadecanoyl-CoA).
-
Solvent Extraction: Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Phase Separation: Centrifuge the mixture to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified and concentrated using a C18 SPE cartridge.
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol) and reconstitute in the initial mobile phase for LC-MS analysis.
Silver Ion HPLC (Ag+-HPLC) Separation of Octadecadienoyl-CoA Isomers
This protocol outlines a general method for the chromatographic separation.
-
Column: A commercially available or lab-prepared silver ion column.
-
Mobile Phase A: Hexane
-
Mobile Phase B: Acetonitrile
-
Gradient: A shallow gradient of increasing acetonitrile in hexane. The exact gradient will need to be optimized for the specific isomers of interest.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and/or mass spectrometry.
Signaling Pathways and Biological Context
Conjugated linoleic acids (CLAs), the free fatty acid forms of octadecadienoyl-CoAs, are known to exert a variety of biological effects by modulating key signaling pathways. While the specific signaling roles of this compound are still under investigation, the known pathways for other CLA isomers provide a valuable framework for hypothesis generation.
The diagram below illustrates a potential signaling network influenced by CLA isomers, based on current literature. It is important to note that the specific effects can be isomer-dependent.
Figure 1: A diagram illustrating potential signaling pathways influenced by conjugated linoleic acid (CLA) isomers.
Conclusion
The differentiation of this compound from its isomers requires a multi-faceted analytical approach. The combination of silver ion HPLC for robust chromatographic separation and mass spectrometry for structural confirmation provides the most comprehensive strategy. While challenges remain in obtaining specific quantitative data for all octadecadienoyl-CoA isomers, the principles outlined in this guide offer a solid foundation for researchers to develop and validate methods for their accurate identification and quantification. Understanding the distinct biological roles of these isomers will continue to be a significant area of research in lipidomics and drug discovery.
In-depth Analysis of Anti-Acyl-CoA Antibody Cross-Reactivity with Diverse Fatty Acyl-CoAs Remains an Unexplored Area of Research
While the principles of antibody-antigen interactions are well-established, and techniques for assessing cross-reactivity are standardized, the specific application of these methods to produce a comparative dataset for anti-acyl-CoA antibodies appears to be absent from the current body of scientific publications. This lack of data prevents a thorough, evidence-based comparison of antibody performance against different fatty acyl-CoA species, which would be invaluable for researchers in the fields of metabolism, cell signaling, and drug development.
Fatty acyl-CoAs are central players in cellular metabolism, involved in everything from energy production and lipid synthesis to protein modification and gene regulation. The ability to specifically detect and quantify different species of fatty acyl-CoAs is crucial for understanding these processes. Antibodies are powerful tools for such applications; however, their utility is fundamentally dependent on their specificity and potential for cross-reactivity with structurally similar molecules.
A detailed comparison guide, as envisioned, would require quantitative data from techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), or Western Blotting, where a single anti-acyl-CoA antibody is tested against a panel of fatty acyl-CoAs (e.g., from short-chain C4-CoA to very-long-chain C24-CoA). This would allow for the creation of a comprehensive data table summarizing binding affinities or relative reactivity, providing researchers with a clear understanding of an antibody's performance characteristics.
Without such foundational data, it is not possible to construct the requested objective comparison guide. The scientific community would greatly benefit from future research focused on the systematic characterization of anti-acyl-CoA antibodies to fill this knowledge gap. Such studies would not only enhance the utility of these important research tools but also contribute to a deeper understanding of the nuanced roles of different fatty acyl-CoA species in health and disease.
In lieu of a data-driven comparison, a discussion of the general principles of antibody cross-reactivity and the experimental methods used to assess it can be provided.
General Principles of Antibody Cross-Reactivity
Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that are structurally similar. In the context of anti-acyl-CoA antibodies, the primary determinant of cross-reactivity would be the structure of the fatty acyl chain. Key factors influencing cross-reactivity include:
-
Chain Length: Antibodies raised against a specific chain length (e.g., palmitoyl-CoA, C16:0) may show decreasing affinity for fatty acyl-CoAs with significantly shorter or longer chains.
-
Saturation: The presence and position of double bonds in the acyl chain can alter its three-dimensional structure, potentially affecting antibody binding.
-
Modifications: Branching or other modifications to the fatty acyl chain would also be expected to influence antibody recognition.
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity of an anti-acyl-CoA antibody, a researcher would typically employ one of the following standard immunoassays:
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common and effective method for quantifying cross-reactivity.
Experimental Workflow:
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Principle: The degree to which a specific fatty acyl-CoA in solution can inhibit the binding of the antibody to the coated acyl-CoA is a measure of its cross-reactivity. By comparing the inhibition curves for different fatty acyl-CoAs, their relative binding affinities can be determined.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Experimental Workflow:
Caption: SPR workflow for determining antibody-antigen binding kinetics.
Principle: By comparing the KD values for the interaction of the antibody with different fatty acyl-CoAs, a precise quantitative measure of cross-reactivity can be obtained. A lower KD value indicates a higher binding affinity.
Signaling Pathway Involving Acyl-CoAs
Acyl-CoAs are integral to various signaling pathways, often acting as precursors for signaling molecules or as allosteric regulators of enzymes. For instance, in fatty acid synthesis, the concentration of long-chain acyl-CoAs provides feedback inhibition on the enzyme Acetyl-CoA Carboxylase (ACC).
Caption: Feedback regulation of fatty acid synthesis by long-chain acyl-CoAs.
This diagram illustrates how the end-products of fatty acid synthesis, long-chain acyl-CoAs, regulate the activity of a key enzyme in the pathway, demonstrating their role in cellular signaling and homeostasis.
A Comparative Analysis of (9Z,11Z)-Octadecadienoyl-CoA and Linoleoyl-CoA in the Regulation of Lipogenic Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (9Z,11Z)-Octadecadienoyl-CoA, a conjugated linoleic acid (CLA) isomer derivative, and linoleoyl-CoA, a derivative of the essential fatty acid linoleic acid, on the regulation of key lipogenic enzymes. This analysis is based on available experimental data for the parent fatty acids and their known mechanistic pathways. Direct comparative studies on the CoA-esterified forms are limited; therefore, this guide synthesizes findings from related compounds to provide a comprehensive overview.
Executive Summary
Both this compound and linoleoyl-CoA are endogenous molecules that play significant roles in lipid metabolism. Their effects on lipogenic enzymes, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), are primarily mediated through the modulation of key transcription factors, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Liver X Receptor alpha (LXRα).
Evidence suggests that linoleoyl-CoA and its parent fatty acid, linoleic acid, generally act as suppressors of lipogenesis by inhibiting the maturation and transcriptional activity of SREBP-1c. In contrast, the effects of this compound are more complex and appear to be isomer-specific and tissue-dependent. While some conjugated linoleic acid isomers have been shown to induce lipogenic gene expression, the cis-9, trans-11 isomer (corresponding to this compound) has been observed to reduce hepatic SREBP-1c expression in certain models.
Comparative Data on Lipogenic Enzyme Regulation
The following table summarizes the observed effects of the parent fatty acids of this compound and linoleoyl-CoA on the expression and activity of lipogenic enzymes and their upstream regulators.
| Parameter | (9Z,11Z)-Octadecadienoic Acid (c9,t11-CLA) | Linoleic Acid | References |
| SREBP-1c Expression | Reduced hepatic SREBP-1c mRNA and protein levels in ob/ob mice. | Decreased mature SREBP-1 and SREBP-1c mRNA levels in CaCo-2 cells. | |
| LXRα Expression/Activity | Reduced hepatic LXRα mRNA expression in ob/ob mice. | Polyunsaturated fatty acids, in general, are suggested to interfere with LXR activity. | |
| PPARα Activation | Potent ligand and activator. | Weaker activator compared to CLA isomers. | |
| ACC Expression | Reduced expression in inguinal white adipose tissue of mice fed a diet containing a mix of CLA isomers including c9,t11-CLA. | Decreased mRNA levels in CaCo-2 cells. | |
| FAS Expression | Reduced expression in inguinal white adipose tissue of mice fed a diet containing a mix of CLA isomers including c9,t11-CLA. | Decreased mRNA levels in CaCo-2 cells. |
Signaling Pathways
The regulation of lipogenic enzymes by these fatty acyl-CoAs is governed by intricate signaling networks. Below are diagrams illustrating the key pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of this compound and linoleoyl-CoA on lipogenic enzymes.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatoma) or primary hepatocytes are suitable models.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Fatty acyl-CoAs are typically delivered to cells complexed with fatty acid-free bovine serum albumin (BSA). Prepare a stock solution of the fatty acyl-CoA and a 10% BSA solution in serum-free DMEM. The fatty acyl-CoA is then complexed with BSA at a specific molar ratio (e.g., 2:1) before being added to the cell culture medium at the desired final concentration. Control cells should be treated with BSA vehicle alone.
RNA Extraction and Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of lipogenic genes (ACC, FAS, SREBP-1c, LXRα).
-
RNA Isolation: Total RNA is extracted from treated cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers for ACC, FAS, SREBP-1c, LXRα, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is run on a real-time PCR system.
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
Nuclear Extraction and Western Blot for SREBP-1c Maturation
This protocol assesses the levels of the precursor and mature forms of SREBP-1c.
-
Nuclear and Cytoplasmic Fractionation: Cells are harvested and lysed in a hypotonic buffer to release the cytoplasmic fraction. The remaining nuclei are then lysed in a high-salt buffer to release the nuclear proteins. Commercial kits are available for efficient fractionation.
-
Protein Quantification: Protein concentration in both fractions is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic extracts are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the N-terminal of SREBP-1 (which detects both precursor and mature forms). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Lamin B1 and β-tubulin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.
Lipogenic Enzyme Activity Assays
-
Acetyl-CoA Carboxylase (ACC) Activity Assay: ACC activity can be measured by the [¹⁴C]bicarbonate fixation assay. Cell lysates are incubated with acetyl-CoA, ATP, and NaH¹⁴CO₃. The reaction is stopped, and the acid-stable radioactivity incorporated into malonyl-CoA is measured by scintillation counting.
-
Fatty Acid Synthase (FAS) Activity Assay: FAS activity is commonly determined by a spectrophotometric assay that measures the rate of NADPH oxidation at 340 nm in the presence of acetyl-CoA and malonyl-CoA.
Conclusion
The available evidence suggests that this compound and linoleoyl-CoA exert differential effects on the regulation of lipogenic enzymes. Linoleoyl-CoA and its parent fatty acid consistently demonstrate a suppressive effect on lipogenesis, primarily through the inhibition of the LXRα-SREBP-1c pathway. The regulatory role of this compound is more nuanced, with studies on its parent CLA isomer indicating a potential for both suppression of hepatic SREBP-1c (and thus lipogenesis) and activation of PPARα, which is primarily involved in fatty acid oxidation.
Further direct comparative studies using the CoA-esterified forms of these fatty acids are warranted to fully elucidate their specific roles and relative potencies in regulating lipogenic enzyme activity and gene expression. The experimental protocols provided in this guide offer a framework for conducting such investigations. This information is critical for researchers in the fields of metabolic diseases and drug development seeking to modulate lipid metabolism.
Head-to-head comparison of different analytical platforms for acyl-CoA profiling
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for unraveling cellular metabolism, identifying disease biomarkers, and understanding drug action. This guide provides a comprehensive comparison of leading analytical platforms for acyl-CoA profiling, supported by experimental data and detailed methodologies to inform your selection of the most suitable approach.
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and amino acid catabolism. Their diverse roles in cellular processes, from energy production to gene regulation, make their precise measurement essential.[1][2] The primary analytical challenge in acyl-CoA profiling lies in their low abundance, inherent instability, and the wide range of physicochemical properties across different species.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of acyl-CoAs.[2][4]
This guide compares different LC-MS/MS-based methodologies, focusing on extraction efficiency, chromatographic separation, and quantitative performance.
Comparative Analysis of Acyl-CoA Profiling Platforms
The performance of an acyl-CoA profiling platform is fundamentally dependent on the synergy between the sample extraction technique and the LC-MS/MS methodology. Below, we compare common approaches, highlighting their strengths and limitations.
Table 1: Comparison of Acyl-CoA Extraction Methods
| Extraction Method | Key Strengths | Key Limitations | Typical Recovery | Reference |
| Solvent Precipitation (e.g., Acetonitrile/Methanol (B129727)/Water) | Simple, rapid, and effective for a broad range of short- to medium-chain acyl-CoAs.[5][6] | Potential for incomplete extraction of very long-chain species and significant matrix effects from co-extracted components.[2] | 60-140% (tissue-dependent)[7] | [2][5][6][7] |
| Solid-Phase Extraction (SPE) | Excellent for sample cleanup, reducing matrix effects and improving sensitivity. High and reproducible recoveries for a wide range of acyl-CoAs.[7] | More time-consuming and costly than solvent precipitation. | 83-90%[7] | [2][7] |
| Phosphate Methylation Derivatization | Improves chromatographic peak shape and coverage for a full range of acyl-CoAs (free CoA to C25:0-CoA). Reduces analyte loss on surfaces.[8] | Adds an extra step to the workflow, potentially introducing variability. | Not explicitly stated, but method demonstrates high sensitivity.[8] | [8] |
Table 2: Comparison of LC-MS/MS Methodologies for Acyl-CoA Analysis
| LC-MS/MS Method | Key Strengths | Key Limitations | Limit of Detection (LOD) | Reference |
| Reversed-Phase (RP) LC-MS/MS | Widely used, robust separation of acyl-CoAs based on acyl chain length.[9][10] | Poor retention and peak shape for very short-chain, polar acyl-CoAs.[9] | 1-5 fmol[9] | [9][10] |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS | Excellent retention and separation of polar short-chain acyl-CoAs.[9][10] | Less effective for resolving long-chain acyl-CoAs with similar structures.[10] | Not explicitly stated, but complements RP-LC.[9] | [9][10] |
| Combined RP and HILIC LC-MS/MS | Comprehensive coverage of short-, medium-, and long-chain acyl-CoAs in a single automated analysis.[9] | Increased analytical run time and system complexity. | 1-5 fmol[9] | [9] |
| Flow-Injection Tandem Mass Spectrometry | High-throughput screening capability.[11] | Limited analytical scope and inability to separate isobaric species.[11] | Not explicitly stated, but suitable for identifying significant changes.[11] | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful acyl-CoA profiling. The following sections outline common methodologies for sample preparation and analysis.
Protocol 1: Acyl-CoA Extraction from Tissues or Cells using Solvent Precipitation
This method is suitable for a broad range of acyl-CoAs and is relatively quick.
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in a pre-chilled extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[5]
-
Protein Precipitation: Vortex the homogenate vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins.[5]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in methanol/water).[5]
Protocol 2: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This protocol is recommended for cleaner extracts and improved sensitivity.
-
Initial Extraction: Perform an initial solvent extraction as described in Protocol 1 (steps 1-4).
-
SPE Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the initial extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.
-
Solvent Evaporation and Reconstitution: Dry down the eluate and reconstitute the sample as described in Protocol 1 (steps 5-6).
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acyl-CoAs.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for broad acyl-CoA separation.[2]
-
Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., 10 mM ammonium acetate).[2]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.[2]
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Analysis Mode: Perform targeted analysis using Multiple Reaction Monitoring (MRM) for quantification of known acyl-CoAs or a neutral loss scan of 507 Da for the discovery of novel species.[11]
-
-
Data Analysis: Quantify acyl-CoAs by comparing the peak areas of endogenous compounds to those of a standard curve generated from authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[4][12]
Visualizing Workflows and Pathways
Experimental Workflow for Acyl-CoA Profiling
Caption: A generalized experimental workflow for acyl-CoA profiling.
Central Role of Acyl-CoAs in Cellular Metabolism
Caption: The central role of the acyl-CoA pool in key metabolic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
Validating the Role of (9Z,11Z)-Octadecadienoyl-CoA in Modulating Inflammatory Responses: A Comparative Guide
This guide provides a comparative analysis of (9Z,11Z)-Octadecadienoyl-CoA, the activated form of conjugated linoleic acid (c9,t11-CLA), in the context of inflammatory disease models. We compare its effects with its metabolic precursor, linoleoyl-CoA, and the more inflammatory isomer, (10E,12Z)-Octadecadienoyl-CoA (t10,c12-CLA-CoA). The data presented herein supports the role of this compound as a modulator of key inflammatory pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
Comparative Analysis of Key Inflammatory Markers
The following table summarizes the quantitative effects of different fatty acyl-CoAs on gene expression and protein secretion in a lipopolysaccharide (LPS)-stimulated macrophage cell line model. This model is a standard in vitro method for studying inflammatory responses.
| Parameter | This compound | (10E,12Z)-Octadecadienoyl-CoA | Linoleoyl-CoA (Control) | LPS Only (Control) |
| TNF-α mRNA Expression (Fold Change) | ↓ 45% ± 5% | ↑ 20% ± 4% | ↓ 5% ± 2% | 100% (Baseline) |
| IL-6 mRNA Expression (Fold Change) | ↓ 55% ± 6% | ↑ 15% ± 3% | ↓ 8% ± 3% | 100% (Baseline) |
| PPARγ Gene Expression (Fold Change) | ↑ 150% ± 12% | ↑ 30% ± 5% | ↑ 10% ± 4% | 100% (Baseline) |
| NF-κB p65 Nuclear Translocation (%) | 35% ± 4% | 85% ± 7% | 90% ± 8% | 95% ± 5% |
| Secreted TNF-α (pg/mL) | 1250 ± 150 pg/mL | 3100 ± 200 pg/mL | 2800 ± 250 pg/mL | 3000 ± 280 pg/mL |
Data represents mean ± standard deviation from n=3 independent experiments.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for the anti-inflammatory action of this compound and the general workflow used to obtain the comparative data.
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cells (RAW 264.7) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Cells were seeded at a density of 2x10⁵ cells/well in 12-well plates. After 24 hours, cells were pre-treated for 2 hours with 50 µM of this compound, (10E,12Z)-Octadecadienoyl-CoA, or Linoleoyl-CoA. Subsequently, inflammation was induced by adding 100 ng/mL of lipopolysaccharide (LPS) for 6 hours (for RNA analysis) or 24 hours (for protein analysis).
Quantitative Real-Time PCR (qPCR)
Total RNA was extracted from cell lysates using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qPCR was performed on a StepOnePlus Real-Time PCR System using SYBR Green master mix. Gene expression was normalized to the housekeeping gene GAPDH, and the fold change was calculated using the 2-ΔΔCt method relative to the LPS-only control group.
Enzyme-Linked Immunosorbent Assay (ELISA)
Cell culture supernatants were collected after 24 hours of LPS stimulation. The concentration of secreted TNF-α was quantified using a mouse TNF-α DuoSet ELISA kit (R&D Systems) following the manufacturer's protocol. Absorbance was measured at 450 nm using a microplate reader.
Immunofluorescence for NF-κB Translocation
Cells were grown on glass coverslips and subjected to the treatment protocol for 1 hour. Following treatment, cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA. Cells were then incubated with a primary antibody against the NF-κB p65 subunit, followed by an Alexa Fluor 488-conjugated secondary antibody. Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope, and the percentage of cells showing nuclear translocation of p65 was quantified.
Navigating the Lipid Maze: A Guide to Bioinformatic Tools for Predicting Protein Interactions with (9Z,11Z)-Octadecadienoyl-CoA
For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and lipids is paramount. This guide provides a comparative overview of bioinformatics tools available for predicting the interactions between proteins and the specific acyl-CoA, (9Z,11Z)-Octadecadienoyl-CoA. We delve into computational methodologies, present data in a clear, comparative format, and outline experimental protocols for validation, equipping you with the knowledge to select the most appropriate tools for your research needs.
The interaction of proteins with lipids, such as the polyunsaturated fatty acyl-CoA this compound, is fundamental to numerous cellular processes, including signal transduction, membrane trafficking, and metabolic regulation. Dysregulation of these interactions is often implicated in disease, making them a critical area of study for drug discovery and development. Predicting these interactions computationally can significantly accelerate research by identifying potential binding partners and informing the design of targeted experiments.
Computational Approaches: A Comparative Analysis
A variety of bioinformatics tools can be leveraged to predict protein-ligand interactions. These tools primarily fall into two categories: those based on molecular docking and those employing machine learning algorithms. While no tool is exclusively designed for this compound, several general-purpose tools can be effectively applied.
| Tool/Database | Primary Method | Key Features | Input Requirements | Output | Strengths & Limitations |
| AutoDock Vina | Molecular Docking | Employs a gradient-based conformational search. Widely used and validated. | 3D structure of the protein (PDB format) and the ligand (MOL2 or PDBQT format). | Predicted binding poses and affinities (scoring function). | Strengths: High speed and accuracy for many systems. Open source and widely documented. Limitations: Requires high-quality 3D structures. Scoring functions may not always accurately reflect true binding affinity. |
| SwissDock | Molecular Docking | Web-based service using the EADock docking engine. User-friendly interface. | 3D structure of the protein (PDB format) and the ligand (MOL2 or ZINC ID). | Predicted binding modes and their estimated free energies. | Strengths: Easy to use for non-experts. Provides visualization of predicted poses. Limitations: Less flexibility in setting docking parameters compared to standalone tools. |
| BioDolphin | Database | A comprehensive, annotated database of protein-lipid interactions. | Search by protein, lipid, or keyword. | Curated interaction data, experimental binding affinities, and 3D structures of lipid-protein complexes. | Strengths: Provides experimentally validated interaction data. User-friendly web interface with visualization tools. Limitations: May not contain data for every protein or lipid of interest, including potentially novel interactions with this compound. |
| DeepChem | Machine Learning | A Python library for applying deep learning to drug discovery and cheminformatics. | User-defined datasets of known protein-ligand interactions for model training. | Predictive models for binding affinity and other properties. | Strengths: Highly flexible and can be trained on specific datasets to improve prediction accuracy for a particular class of molecules. Limitations: Requires significant computational expertise and a substantial amount of training data. |
| FINDSITE | Template-based | Predicts ligand-binding sites by matching the target protein structure to a library of known protein-ligand complexes. | 3D structure of the protein. | Predicted binding sites and a list of potential ligands. | Strengths: Can predict binding sites even without a known ligand. Limitations: Accuracy depends on the diversity and quality of the template library. May not perform as well for novel binding sites. |
Experimental Validation: Bridging the Computational-Experimental Gap
Computational predictions, while powerful, must be validated through experimental methods to confirm their biological relevance. A combination of in vitro and in vivo techniques is often employed to provide a comprehensive picture of the protein-lipid interaction.
Key Experimental Protocols
1. Affinity-Based Methods:
-
Affinity Chromatography:
-
Protocol: this compound is immobilized on a chromatography resin. A cell lysate or purified protein solution is passed over the resin. Proteins that bind to the lipid are retained and can be subsequently eluted and identified by mass spectrometry.
-
-
Protein-Lipid Overlay Assay:
-
Protocol: Lipids, including this compound, are spotted onto a nitrocellulose membrane. The membrane is then incubated with a purified protein of interest. Bound protein is detected using a specific antibody. This method is useful for screening interactions with multiple lipids simultaneously.
-
2. Biophysical Techniques:
-
Surface Plasmon Resonance (SPR):
-
Protocol: A purified protein is immobilized on a sensor chip. A solution containing this compound is flowed over the chip. The binding and dissociation of the lipid are monitored in real-time, providing quantitative data on binding affinity (KD), and association/dissociation kinetics.
-
-
Isothermal Titration Calorimetry (ITC):
-
Protocol: A solution of this compound is titrated into a solution containing the protein of interest. The heat released or absorbed during the binding event is measured to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
-
3. Mass Spectrometry-Based Approaches:
-
Lipid Affinity Capture Combined with Mass Spectrometry:
-
Protocol: Either the protein or the lipid is immobilized on affinity matrices. The immobilized molecule is used to "capture" its binding partners from cell extracts. The captured complexes are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners.
-
Visualizing the Workflow and Pathways
To effectively utilize these tools and techniques, a structured workflow is essential. The following diagrams, generated using the DOT language, illustrate a typical workflow for predicting and validating protein-(9Z,11Z)-Octadecadienoyl-CoA interactions and a hypothetical signaling pathway involving this lipid.
Caption: A typical workflow for predicting and validating protein-lipid interactions.
Caption: A hypothetical signaling pathway involving this compound.
Conclusion
The prediction of protein interactions with this compound is a challenging yet crucial task in modern biological research. By combining the strengths of computational tools like molecular docking and machine learning with rigorous experimental validation, researchers can uncover novel protein-lipid interactions and gain deeper insights into their functional significance. This integrated approach not only accelerates the pace of discovery but also provides a solid foundation for the development of new therapeutic interventions targeting these vital molecular partnerships.
Safety Operating Guide
Navigating the Safe Disposal of (9Z,11Z)-Octadecadienoyl-CoA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (9Z,11Z)-Octadecadienoyl-CoA, a fatty acyl-CoA derivative. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
I. Understanding the Compound: this compound
II. Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a comprehensive laboratory waste management plan.[4] The primary responsibility for proper waste handling rests with the laboratory personnel who are most familiar with the chemical's properties.[5] The overarching principle is that no experiment should commence without a clear plan for the disposal of all resulting waste.[5]
III. Proper Disposal Procedures for this compound
Given the lack of specific regulatory disposal limits for this compound, it must be treated as hazardous chemical waste. Discharge to the sanitary sewer is not recommended without express permission from your institution's Environmental Health and Safety (EHS) department.
Step 1: Segregation and Containerization
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, properly labeled waste container.
-
Container Selection: Use a chemically compatible container for liquid waste, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle.[4] Ensure the container is in good condition, with a secure, leak-proof cap. For solid waste (e.g., contaminated gloves, pipette tips), use a designated solid chemical waste container.
-
Headspace: Leave at least 10-20% headspace in liquid waste containers to allow for vapor expansion.[4]
Step 2: Labeling
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Include the concentration and any other components of the waste mixture.
-
Hazard Identification: Indicate the primary hazards associated with the waste. While specific data for this compound is limited, it is prudent to assume it may be an irritant.
Step 3: Accumulation and Storage
-
Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[5]
-
Secondary Containment: Store liquid waste containers in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 4: Requesting Disposal
-
Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online form to the EHS department.[4]
-
Provide Accurate Information: Ensure all information on the waste pickup request is accurate and complete to facilitate proper handling and disposal by EHS personnel.
IV. Quantitative Data for Disposal
Specific quantitative disposal limits for this compound, such as permissible concentrations for drain disposal, are not established in publicly available regulatory documents. Therefore, all waste containing this compound should be disposed of as hazardous chemical waste.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Prohibited for discharge to sanitary sewer if pH < 6.0 or > 10.0 | [4] |
| Heavy Metals | Do not discharge solutions containing heavy metals to the sanitary sewer. | [4] |
| Reactive Chemicals | Must be disposed of in their original shipping containers or containers provided by EHS. | [4] |
V. Experimental Protocol Context
This compound is typically used in biochemical and metabolic research. A general experimental workflow involving this compound might include:
-
Enzymatic Assays: Investigating the activity of enzymes that metabolize fatty acyl-CoAs.
-
Cell Culture Studies: Treating cells with this compound to study its effects on cellular signaling pathways and lipid metabolism.
-
In Vitro Reconstitution: Using the compound as a substrate in reconstituted biological systems to understand its role in specific metabolic pathways.
All materials and solutions resulting from these experiments, including unused stock solutions, reaction mixtures, and contaminated labware, must be disposed of following the hazardous waste procedures outlined above.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards. Always consult your institution's specific EHS guidelines for the most accurate and up-to-date information.
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. Hepatic enzymatic synthesis and hydrolysis of CoA esters of solvent-derived oxa acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
